Actinoidin-A
Description
Structure
2D Structure
Properties
CAS No. |
60382-78-7 |
|---|---|
Molecular Formula |
C84H94ClN9O31 |
Molecular Weight |
1761.1 g/mol |
IUPAC Name |
48-[3-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(4-amino-5-methoxy-6-methyloxan-2-yl)oxy-22-benzyl-5-chloro-18,32,37-trihydroxy-20,23,26,42,44-pentaoxo-35-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C84H94ClN9O31/c1-32-65(100)46(86)28-56(116-32)124-75-70(105)68(103)55(31-96)122-84(75)125-74-52-24-39-25-53(74)119-50-20-14-38(23-45(50)85)73(123-57-29-47(87)72(115-3)33(2)117-57)64-81(112)92-62(82(113)114)44-26-41(98)27-51(120-83-71(106)69(104)67(102)54(30-95)121-83)58(44)43-22-37(13-19-49(43)99)60(78(109)94-64)91-79(110)61(39)90-76(107)48(21-34-7-5-4-6-8-34)89-80(111)63(66(101)36-11-17-42(118-52)18-12-36)93-77(108)59(88)35-9-15-40(97)16-10-35/h4-20,22-27,32-33,46-48,54-57,59-73,75,83-84,95-106H,21,28-31,86-88H2,1-3H3,(H,89,111)(H,90,107)(H,91,110)(H,92,112)(H,93,108)(H,94,109)(H,113,114) |
InChI Key |
FHIABUHDBXFQIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)OC9C(C(C(C(O9)CO)O)O)O)C1=C(C=CC(=C1)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)O)N)CC1=CC=CC=C1)O)C(=O)O)OC1CC(C(C(O1)C)OC)N)Cl)CO)O)O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Discovery and Isolation of Actinoidin-A from Nocardia sp.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinoidin-A is a glycopeptide antibiotic produced by an unidentified species of Nocardia, designated SK&F-AAJ-193. This guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound and its novel analog, Actinoidin-A2. The information presented is compiled from foundational research and is intended to serve as a technical resource for professionals in the fields of natural product chemistry, microbiology, and drug development.
The emergence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Glycopeptides, such as vancomycin and teicoplanin, represent a critical class of antibiotics for treating serious Gram-positive infections. The discovery of this compound from a Nocardia species expands the chemical diversity within this important class of molecules. This document details the fermentation of the producing organism, the multi-step isolation and purification process, and the structural elucidation of these compounds. Furthermore, it presents the available data on their biological activity.
Data Presentation
Table 1: Structural Differences between this compound and Actinoidin-A2
| Feature | This compound | Actinoidin-A2 |
| Sugar Moiety | Contains L-acosamine | Contains L-rhamnose |
| Heptapeptide Core | Identical | Identical |
Table 2: Biological Activity of this compound and Actinoidin-A2
| Compound | Target Organisms | Potency Comparison |
| This compound | Staphylococcus aureus, Coagulase-negative Staphylococci | More potent |
| Actinoidin-A2 | Staphylococcus aureus, Coagulase-negative Staphylococci | Less potent than this compound |
Note: Specific Minimum Inhibitory Concentration (MIC) values are not detailed in the available literature.
Experimental Protocols
Fermentation of Nocardia sp. SK&F-AAJ-193
A detailed fermentation protocol for the production of this compound and A2 by Nocardia sp. SK&F-AAJ-193 is not explicitly available in the reviewed literature. However, a general methodology for the cultivation of Nocardia species for secondary metabolite production can be inferred.
General Protocol:
-
Inoculum Preparation: A seed culture of Nocardia sp. SK&F-AAJ-193 is prepared by inoculating a suitable liquid medium (e.g., tryptic soy broth or a specialized seed medium) with a stock culture. The culture is incubated at an appropriate temperature (typically 28-30°C) with shaking for 2-3 days to achieve sufficient biomass.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. Production media for actinomycetes often contain complex carbon and nitrogen sources, such as glucose, starch, soybean meal, and yeast extract, along with essential minerals.
-
Fermentation Conditions: The production culture is incubated for an extended period (typically 5-10 days) under controlled conditions of temperature, pH, and aeration to maximize the yield of this compound and A2.
-
Monitoring: The production of the antibiotics is monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of this compound and A2
The isolation of this compound and A2 from the fermentation broth is a multi-step process involving a combination of resin-based and affinity chromatography.[1]
Protocol:
-
Initial Capture on Dianion HP-20 Resin:
-
The whole fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.
-
The supernatant, containing the secreted this compound and A2, is passed through a column packed with Dianion HP-20 resin.
-
The resin binds the glycopeptide antibiotics.
-
The column is washed with water to remove unbound impurities.
-
The bound compounds are eluted with a solvent such as methanol or acetone.
-
-
Affinity Chromatography:
-
The eluate from the Dianion HP-20 column is concentrated and applied to a specific glycopeptide affinity column.[1] The stationary phase consists of Affigel-10 coupled to D-Ala-D-Ala, which specifically binds to the glycopeptide core.[1]
-
Non-specifically bound impurities are washed from the column.
-
The Actinoidin complex is then eluted using a competitive ligand or by changing the pH or ionic strength of the buffer.
-
-
Preparative Ion-Pairing Chromatography:
-
The final purification and separation of this compound and A2 is achieved by preparative ion-pairing High-Performance Liquid Chromatography (HPLC).[1]
-
This technique utilizes a reversed-phase column and a mobile phase containing an ion-pairing agent (e.g., trifluoroacetic acid) to enhance the resolution of the two closely related analogs.
-
Structure Elucidation
The structures of this compound and A2 were determined primarily through the use of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.[2]
Methodology:
-
NMR Sample Preparation: Purified samples of this compound and A2 are dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OH).
-
1D and 2D NMR Data Acquisition: A suite of NMR experiments is performed to elucidate the structure:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same molecule, revealing connectivities between adjacent protons.
-
DQCE (Double Quantum Coherence Experiments): Used to establish correlations between coupled spins.
-
HOHAHA (Homonuclear Hartmann-Hahn Spectroscopy): Traces out the complete spin systems of individual amino acid residues and sugar moieties.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities of protons, which is crucial for determining the three-dimensional structure and the linkage points of the sugar units to the peptide core.
-
-
Data Analysis: The 2D NMR spectra are analyzed to assign all proton and carbon signals and to piece together the structure of the heptapeptide core and the attached carbohydrate units. The comparison of the NMR data for this compound and A2 confirmed the substitution of L-acosamine with L-rhamnose in Actinoidin-A2.
Mandatory Visualizations
References
Actinoidin-A: A Comprehensive Technical Guide on Structure, Properties, and Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actinoidin-A is a glycopeptide antibiotic belonging to the vancomycin-ristocetin group of antibiotics. First isolated from the fermentation broth of Proactinomyces actinoides (now reclassified as a Nocardia species), it exhibits potent antimicrobial activity, primarily against Gram-positive bacteria. This technical guide provides an in-depth overview of the structure elucidation, chemical properties, isolation, and biological activity of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development.
Structure Elucidation
The definitive structure of this compound was established primarily through advanced spectroscopic techniques, most notably two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.
Core Peptide Structure
The aglycone core of this compound is a heptapeptide with a complex, cross-linked structure characteristic of glycopeptide antibiotics. The sequence of amino acid residues in the peptide chain was determined through the analysis of products from partial acid hydrolysis and various splitting methods[1]. It was found that the free carboxyl group of the molecule belongs to a glycine residue within a dioxyphenyl nucleus of an actinoidinic amino acid[1].
Glycosylation
This compound is a glycosylated peptide, featuring multiple carbohydrate moieties attached to its core structure. The sites of attachment of the four carbohydrate substituents have been elucidated using 2D NMR techniques such as Correlation Spectroscopy (COSY), Double Quantum Coherence Experiments (DQCE), Homonuclear Hartmann-Hahn experiments (HOHAHA), and Nuclear Overhauser Spectroscopy (NOESY)[2]. A key sugar component of this compound is L-acosamine. This distinguishes it from its close analog, Actinoidin-A2, which contains L-rhamnose in its place[2][3]. The stereochemistry of the chiral centers in both the heptapeptide core and the carbohydrate moieties has been largely determined, with the exception of the alpha-carbon of the N-terminal amino acid, which is known from previous studies to have the R-configuration.
Halogenation
A distinctive feature of the this compound structure is the presence of a single chlorine atom. 2D NMR analysis has precisely located this chlorine at the A3 position of the heptapeptide core.
Chemical and Physical Properties
Actinoidin is described as an amphoteric compound, capable of forming salts with both acids and bases. The hydrochloride salt is a white solid, highly soluble in water and aqueous methanol, but insoluble in higher alcohols, acetone, and other organic solvents. A highly soluble sodium salt can be prepared by adjusting the pH of an aqueous suspension to 8.5 with sodium hydroxide.
| Property | Value | Reference |
| Appearance | White solid (hydrochloride salt) | |
| Solubility (HCl salt) | Very soluble in water and aqueous methanol; Insoluble in higher alcohols, acetone | |
| Solubility (Free form) | Sparingly soluble in water | |
| UV Absorption Maximum (λmax) | 280 nm | |
| UV Absorption Minimum | 263 nm | |
| Elemental Composition (Unseparated Actinoidin) | C: 55.26%, H: 5.75%, N: 6.29% | |
| Elemental Composition (Variant 1) | C: 50.70%, H: 6.63%, N: 6.87% | |
| Elemental Composition (Variant 2) | C: 49.89%, H: 6.42%, N: 6.48% | |
| Stability | Stable at 100°C for 30 min at pH 7.0 and 3.5; Loses 50% activity at pH 8.5 | |
| Color Reactions | Positive with ninhydrin, Pauly, Molish, Folin, and biuret reagents. Negative Fehling's test, which becomes positive after mild acid hydrolysis. |
Experimental Protocols
Isolation and Purification of this compound
This compound is produced by fermentation of an unidentified Nocardia species (strain SK&F-AAJ-193). The following outlines the general procedure for its isolation and purification.
Workflow for this compound Isolation and Purification
References
The Biological Activity Spectrum of Actinoidin-A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actinoidin-A is a glycopeptide antibiotic produced by the bacterium Nocardia actinoides (formerly Proactinomyces actinoides). As a member of the vancomycin class of antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antibacterial spectrum. Due to the limited availability of recent research on this specific compound, this guide also includes inferred mechanisms and standardized experimental protocols relevant to its class of antibiotics. There is currently no scientific literature available to suggest that this compound possesses antiviral or anticancer properties.
Antibacterial Activity
This compound exhibits a spectrum of activity primarily directed against Gram-positive bacteria.[1] This is characteristic of glycopeptide antibiotics, which are generally too large to penetrate the outer membrane of Gram-negative bacteria. An analog, Actinoidin A2, has been shown to be active against Staphylococcus aureus and coagulase-negative Staphylococci, with this compound being more potent.[2]
Quantitative Antibacterial Data
| Bacterial Species | Activity | Reference |
| Gram-positive bacteria | Generally active | [1] |
| Staphylococcus aureus | Active (Inferred to be more potent than A2) | [2] |
| Coagulase-negative Staphylococci | Active (Inferred to be more potent than A2) | [2] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
As a glycopeptide antibiotic, this compound is understood to inhibit the synthesis of the bacterial cell wall. This action is achieved by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the nascent peptidoglycan chains. This binding sterically hinders the transglycosylation and transpeptidation reactions that are essential for cross-linking the peptidoglycan layers, thereby compromising the structural integrity of the cell wall and leading to cell lysis.
Antiviral and Anticancer Activity
A comprehensive search of scientific databases reveals no studies on the antiviral or anticancer activities of this compound. Therefore, its activity spectrum in these areas is currently unknown.
Experimental Protocols
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a glycopeptide antibiotic like this compound using the broth microdilution method. This is a standardized procedure widely used in antimicrobial susceptibility testing.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound
-
Test bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35°C ± 1°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 35°C ± 1°C for 2-6 hours until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions.
-
Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).
-
Incubate the plate at 35°C ± 1°C for 18-24 hours under aerobic conditions.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound in which there is no visible growth of the bacteria.
-
Signaling Pathways
There is no direct evidence from the searched literature to indicate that this compound modulates specific host-cell signaling pathways. Its primary therapeutic action is targeted at a bacterial-specific process (peptidoglycan synthesis), which is absent in mammalian cells.
Conclusion
This compound is a glycopeptide antibiotic with a narrow spectrum of activity primarily against Gram-positive bacteria. Its mechanism of action is consistent with other members of its class, involving the inhibition of cell wall synthesis. While it has been known for several decades, there is a notable lack of recent, detailed quantitative data on its biological activity. Furthermore, there is no scientific basis to suggest it possesses antiviral or anticancer properties. The provided experimental protocol for MIC determination offers a standardized method for any future investigations into the antibacterial potency of this compound. Further research would be necessary to fully elucidate the complete biological activity spectrum of this compound and to explore any potential for therapeutic applications beyond its antibacterial effects.
References
Actinoidin-A molecular formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actinoidin-A is a glycopeptide antibiotic with potent activity against Gram-positive bacteria. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and its interaction with bacterial signaling pathways. Detailed experimental protocols are provided to facilitate further research and development of this compound.
Core Molecular Data
This compound is a complex glycopeptide antibiotic. Its fundamental molecular characteristics are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈₄H₉₄ClN₉O₃₁ |
| Molecular Weight | 1761.14 g/mol |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, like other glycopeptide antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. By binding to this dipeptide, this compound sterically hinders the transglycosylation and transpeptidation reactions that are essential for the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.
Interaction with Bacterial Signaling Pathways: The VanRS Two-Component System
Bacteria have evolved resistance mechanisms to counter the effects of glycopeptide antibiotics. A key signaling pathway involved in this resistance is the VanRS two-component system. This system acts as a sensor and regulator of vancomycin resistance. While direct studies on this compound's interaction with this system are limited, its structural similarity to vancomycin suggests a strong likelihood of interaction.
The VanS protein is a membrane-bound sensor kinase that, in the presence of a glycopeptide antibiotic, autophosphorylates. This phosphate group is then transferred to the VanR response regulator. Phosphorylated VanR acts as a transcriptional activator, inducing the expression of genes that modify the peptidoglycan precursor, replacing the D-Ala-D-Ala terminus with D-Ala-D-Lactate. This change significantly reduces the binding affinity of glycopeptide antibiotics, rendering them ineffective. Understanding the interaction of this compound with the VanRS system is crucial for overcoming potential resistance.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against Gram-positive bacteria, such as Staphylococcus aureus.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Staphylococcus aureus (e.g., ATCC 29213) culture
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration 100-fold higher than the highest final concentration to be tested.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (inoculum in CAMHB without this compound) and a sterility control well (CAMHB only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
An In-Depth Technical Guide to the Classification of Actinoidin-A as a Type II Glycopeptide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinoidin-A is a glycopeptide antibiotic produced by Nocardia species.[1] It belongs to the broader class of glycopeptide antibiotics, which are crucial in the treatment of severe infections caused by Gram-positive bacteria. This technical guide provides a comprehensive overview of the classification of this compound as a Type II glycopeptide antibiotic, delving into its chemical structure, mechanism of action, biosynthesis, and the experimental methodologies used for its characterization.
Classification of this compound
Glycopeptide antibiotics are categorized into different types based on the chemical nature of the amino acid residues at positions 1 and 3 of their heptapeptide core. This compound is classified as a Type II glycopeptide antibiotic due to the presence of aromatic aliphatic side chains at these specific positions. This structural feature distinguishes it from other types, such as the Type I glycopeptides (e.g., vancomycin) which possess aliphatic side chains.
A notable analog, Actinoidin A2, has also been identified, which differs from this compound in its glycosylation pattern, containing rhamnose instead of acosamine.[1]
Chemical Structure and Elucidation
The definitive structure of this compound has been elucidated primarily through advanced nuclear magnetic resonance (NMR) spectroscopy techniques.
Structural Features
The core of this compound is a heptapeptide backbone, which is characteristic of glycopeptide antibiotics. Key structural features include:
-
Heptapeptide Core: A seven-amino-acid peptide chain forming a complex, cross-linked structure.
-
Aromatic Side Chains: The presence of aromatic aliphatic side chains at amino acid positions 1 and 3 is the defining characteristic of its Type II classification.
-
Glycosylation: The heptapeptide core is adorned with multiple sugar moieties, which are crucial for its biological activity. This compound is known to be heavily glycosylated.
-
Chlorination: The structure contains a chlorine atom, a common feature in many glycopeptide antibiotics that can influence their efficacy.
Experimental Protocol: Structural Elucidation via 2D NMR
The structural analysis of this compound and its analog Actinoidin A2 was accomplished using a suite of two-dimensional NMR experiments.[1]
Objective: To determine the complete chemical structure, including the sequence of the heptapeptide core, the location of the chlorine atom, and the attachment points of the carbohydrate substituents.
Methodology:
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Data Acquisition: A series of 2D NMR spectra are acquired on a high-field NMR spectrometer. Key experiments include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system, aiding in the identification of amino acid spin systems and sugar rings.
-
TOCSY (Total Correlation Spectroscopy) or HOHAHA (Homonuclear Hartmann-Hahn): To establish correlations between all protons within a spin system, which is particularly useful for identifying the complete spin systems of the sugar residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial information about the three-dimensional structure and the linkages between the peptide core and the sugar moieties.
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in the assignment of carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for establishing the connectivity between amino acid residues and between the peptide and sugar components.
-
-
Data Analysis: The collective data from these experiments are meticulously analyzed to piece together the complete chemical structure of this compound.
Mechanism of Action
Like other glycopeptide antibiotics, this compound exerts its antibacterial effect by inhibiting the biosynthesis of the bacterial cell wall.
Signaling Pathway of Cell Wall Inhibition
Caption: Mechanism of action for glycopeptide antibiotics.
The primary target of this compound is Lipid II, a crucial precursor molecule in the synthesis of peptidoglycan, the main component of the bacterial cell wall. This compound specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide side chain of Lipid II. This binding event sterically hinders the subsequent enzymatic steps of cell wall synthesis:
-
Transglycosylation: The polymerization of glycan chains.
-
Transpeptidation: The cross-linking of peptide side chains.
By disrupting these processes, this compound weakens the bacterial cell wall, leading to cell lysis and death.
Biosynthesis of this compound
This compound is a non-ribosomally synthesized peptide, meaning its production is not directed by mRNA templates on ribosomes. Instead, it is assembled by a large, multi-modular enzymatic complex known as a non-ribosomal peptide synthetase (NRPS).
General NRPS Biosynthetic Pathway
While the specific biosynthetic gene cluster for this compound has not been fully detailed in publicly available literature, the general pathway for glycopeptide antibiotic biosynthesis is well-established and serves as a model.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Actinoidin-A from Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinoidin-A is a glycopeptide antibiotic produced by certain species of actinobacteria, notably Nocardia species. Like other glycopeptide antibiotics such as vancomycin, this compound exhibits antibacterial activity primarily against Gram-positive bacteria. Its mechanism of action involves the inhibition of cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. This document provides a detailed protocol for the extraction and purification of this compound from bacterial culture, based on established methods for glycopeptide antibiotic recovery. The methodologies described herein are compiled from literature and are intended to serve as a guide for laboratory-scale production and purification.
Data Summary
The following table summarizes the expected yields and purity at each stage of the this compound extraction and purification process. These values are estimates based on typical glycopeptide antibiotic purifications and may vary depending on the specific fermentation conditions and producer strain.
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |
| Fermentation | Inoculum | Fermentation Broth | - | - |
| Resin Adsorption | Filtered Fermentation Broth | Crude Extract | 85-95 | 10-20 |
| Affinity Chromatography | Crude Extract | Partially Purified Fraction | 70-80 | 60-75 |
| Preparative HPLC | Partially Purified Fraction | Purified this compound | 50-60 | >95 |
Experimental Protocols
I. Fermentation of Nocardia sp. for this compound Production
This protocol outlines the general procedure for the cultivation of a Nocardia species to produce this compound. Optimization of media components and fermentation parameters is recommended for specific strains.
Materials:
-
Nocardia sp. producing this compound
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., a complex medium containing glucose, yeast extract, peptone, and mineral salts)
-
Shake flasks or fermenter
-
Incubator shaker or fermenter with temperature, pH, and dissolved oxygen control
Procedure:
-
Inoculum Preparation: Inoculate a suitable seed medium with a stock culture of Nocardia sp. Incubate at 28-30°C for 48-72 hours with agitation (200-250 rpm).
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Fermentation: Incubate the production culture at 28-30°C for 5-7 days with agitation and aeration. Monitor pH and adjust as necessary to maintain it within the optimal range for the specific strain (typically pH 6.8-7.2).
-
Harvesting: After the fermentation period, harvest the broth for extraction.
II. Extraction of Crude this compound
This protocol describes the initial extraction of this compound from the fermentation broth using resin adsorption chromatography.
Materials:
-
Fermentation broth
-
Dianion HP-20 resin or equivalent hydrophobic adsorption resin
-
Chromatography column
-
Methanol or acetone
-
Deionized water
Procedure:
-
Broth Preparation: Remove the microbial cells from the fermentation broth by centrifugation or filtration.
-
Resin Adsorption: Pass the clarified broth through a column packed with Dianion HP-20 resin pre-equilibrated with deionized water.
-
Washing: Wash the column with several column volumes of deionized water to remove unbound impurities.
-
Elution: Elute the bound this compound from the resin using a stepwise or gradient elution with an organic solvent such as methanol or acetone in water (e.g., 50-100% methanol).
-
Concentration: Collect the fractions containing this compound and concentrate them under reduced pressure to obtain the crude extract.
III. Purification by Affinity Chromatography
This protocol utilizes a specific glycopeptide affinity column to achieve a higher degree of purification.[1] The affinity ligand, D-Ala-D-Ala, mimics the binding site of this compound in the bacterial cell wall.
Materials:
-
Crude this compound extract
-
Affigel-10-D-Ala-D-Ala affinity column or equivalent
-
Binding/Wash Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0, or a high salt concentration buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Sample Preparation: Dissolve the crude extract in the Binding/Wash Buffer.
-
Column Equilibration: Equilibrate the affinity column with several column volumes of Binding/Wash Buffer.
-
Loading: Apply the prepared sample to the equilibrated column.
-
Washing: Wash the column with Binding/Wash Buffer until the absorbance at 280 nm returns to baseline, indicating the removal of non-specifically bound proteins.
-
Elution: Elute the bound this compound using the Elution Buffer. Collect the fractions.
-
Neutralization: Immediately neutralize the eluted fractions by adding the Neutralization Buffer to preserve the biological activity of the antibiotic.
-
Desalting: Desalt the pooled, neutralized fractions using a desalting column or dialysis.
IV. Final Purification by Preparative Ion-Pairing HPLC
The final polishing step to obtain high-purity this compound is performed using preparative reverse-phase high-performance liquid chromatography (HPLC) with an ion-pairing agent.[1]
Materials:
-
Partially purified this compound fraction
-
Preparative C18 HPLC column
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid - TFA)
-
Mobile Phase B: Acetonitrile with the same ion-pairing agent (e.g., 0.1% TFA)
-
Preparative HPLC system
Procedure:
-
Sample Preparation: Dissolve the desalted this compound fraction in Mobile Phase A.
-
Chromatography:
-
Equilibrate the preparative C18 column with Mobile Phase A.
-
Inject the sample onto the column.
-
Elute with a linear gradient of Mobile Phase B (e.g., 5% to 50% Mobile Phase B over 30-60 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
-
Fraction Collection: Collect the peaks corresponding to this compound.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain purified this compound as a powder.
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Mechanism of Action of this compound.
References
Application Notes: Cell Culture Techniques for Testing Actinoidin-A Cytotoxicity
Introduction
Actinoidin-A is a novel antibiotic with potential therapeutic applications. As with any new compound intended for clinical use, a thorough evaluation of its cytotoxic effects on mammalian cells is a critical step in the drug development process. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound using standard cell culture-based assays. The described methods will enable researchers to determine the concentration-dependent effects of this compound on cell viability, and to distinguish between different modes of cell death, namely apoptosis and necrosis.
The protocols herein cover essential techniques including the determination of cell viability using the MTT assay, the quantification of apoptosis and necrosis via Annexin V and Propidium Iodide (PI) staining analyzed by flow cytometry, and the assessment of mitochondrial membrane potential using the JC-1 assay. Understanding the cytotoxic profile and the underlying mechanisms of cell death induced by this compound is paramount for establishing its therapeutic window and for guiding further preclinical and clinical development.
Data Presentation
Table 1: Dose-Response Cytotoxicity of this compound on Various Cell Lines (MTT Assay)
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| HEK293 | 0 (Control) | 100 ± 4.2 | 15.8 |
| 1 | 92.1 ± 5.1 | ||
| 10 | 55.3 ± 3.8 | ||
| 25 | 20.7 ± 2.9 | ||
| 50 | 5.2 ± 1.5 | ||
| HeLa | 0 (Control) | 100 ± 3.9 | 12.5 |
| 1 | 88.5 ± 4.5 | ||
| 10 | 48.9 ± 3.2 | ||
| 25 | 15.4 ± 2.1 | ||
| 50 | 3.1 ± 1.1 | ||
| A549 | 0 (Control) | 100 ± 5.1 | 28.3 |
| 1 | 95.3 ± 4.8 | ||
| 10 | 68.2 ± 5.5 | ||
| 25 | 35.1 ± 3.9 | ||
| 50 | 10.8 ± 2.3 |
Table 2: Analysis of Apoptosis and Necrosis by Annexin V/PI Staining
| Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Control | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| This compound (10 µM) | 60.3 ± 3.5 | 25.8 ± 2.8 | 10.1 ± 1.5 | 3.8 ± 0.9 |
| This compound (25 µM) | 25.1 ± 2.9 | 45.2 ± 4.1 | 22.5 ± 3.2 | 7.2 ± 1.3 |
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable cell cultures for cytotoxicity testing.
Materials:
-
Selected mammalian cell lines (e.g., HEK293, HeLa, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[1][2][3]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with complete growth medium.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, wash the cell monolayer with PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with 5-7 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
MTT Assay for Cell Viability
Objective: To determine the concentration-dependent effect of this compound on cell viability.[2]
Materials:
-
Cells cultured as described above
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Apoptosis and Necrosis Assay using Annexin V/PI Staining
Objective: To differentiate and quantify apoptotic and necrotic cells following treatment with this compound.[4]
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the selected time period.
-
Harvest the cells by trypsinization and collect the culture medium to include any floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
JC-1 Assay for Mitochondrial Membrane Potential
Objective: To assess changes in mitochondrial membrane potential as an early indicator of apoptosis.
Materials:
-
Cells cultured in 6-well plates or black-walled 96-well plates
-
This compound
-
JC-1 dye solution
-
Fluorescence microscope or microplate reader
Protocol:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Remove the culture medium and wash the cells with PBS.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells under a fluorescence microscope or using a fluorescence plate reader. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).
-
Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothetical signaling pathway for this compound induced apoptosis.
References
- 1. capricorn-scientific.com [capricorn-scientific.com]
- 2. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 4. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
Application Notes and Protocols: Actinoidin-A in Antimicrobial Susceptibility Testing
A thorough review of available scientific literature did not yield specific information on a compound named "Actinoidin-A" and its applications in antimicrobial susceptibility testing. The search results contained information on related topics, such as the antimicrobial susceptibility of Actinomyces species, and the mechanisms of action of other antibiotics like Actinorhodin and Actinomycin D. However, no data directly pertaining to this compound's Minimum Inhibitory Concentration (MIC) values, synergistic effects, or specific experimental protocols could be retrieved.
Therefore, the following application notes and protocols are presented as a general guide for researchers interested in evaluating a novel antimicrobial agent, drawing upon established methodologies in the field. These protocols can be adapted for a compound like this compound, should it become available.
General Principles of Antimicrobial Susceptibility Testing (AST)
Antimicrobial susceptibility testing (AST) is a laboratory procedure performed to determine the susceptibility of microorganisms to antimicrobial drugs.[1] The results are used to guide the selection of appropriate antimicrobial therapy. Standardized methods are crucial for accurate and reproducible results.[1] Common AST methods include:
-
Broth Dilution: This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium.[2] The lowest concentration of the agent that inhibits the visible growth of the microorganism is defined as the Minimum Inhibitory Concentration (MIC).[3][4]
-
Agar Dilution: Similar to broth dilution, this method incorporates the antimicrobial agent into an agar medium at various concentrations.
-
Disk Diffusion (Kirby-Bauer Test): This qualitative method involves placing paper disks impregnated with a specific concentration of an antimicrobial agent onto an agar plate inoculated with the test microorganism. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility.
-
Gradient Diffusion (E-test): This method uses a plastic strip with a predefined gradient of an antimicrobial agent. The strip is placed on an inoculated agar plate, and the MIC is read where the elliptical zone of inhibition intersects the strip.
Hypothetical Experimental Protocols for "this compound"
The following are detailed, hypothetical protocols for determining the antimicrobial properties of a novel agent, referred to here as "this compound."
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.
Materials:
-
This compound (stock solution of known concentration)
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (growth control, no antimicrobial)
-
Negative control (sterility control, no inoculum)
-
Reference antibiotic (e.g., ampicillin, ciprofloxacin)
Procedure:
-
Preparation of this compound Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (wells 1-11).
-
Well 11 serves as the positive growth control (inoculum, no this compound).
-
Well 12 serves as the negative sterility control (broth only, no inoculum or this compound).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
-
Checkerboard Assay for Synergistic Effects
This protocol is used to assess the interaction between this compound and a known antibiotic.
Objective: To determine if this compound acts synergistically, additively, indifferently, or antagonistically with another antimicrobial agent.
Materials:
-
This compound (stock solution)
-
Second antimicrobial agent (e.g., a β-lactam or aminoglycoside)
-
Test microorganism
-
CAMHB
-
Sterile 96-well microtiter plates
Procedure:
-
Plate Setup:
-
Prepare serial two-fold dilutions of this compound along the x-axis of the microtiter plate.
-
Prepare serial two-fold dilutions of the second antimicrobial agent along the y-axis.
-
This creates a matrix of wells containing various combinations of the two agents.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the test microorganism at a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include appropriate growth and sterility controls.
-
Incubate under the same conditions as the MIC assay.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination showing no growth:
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
-
Interpretation of FICI values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Data Presentation
Quantitative data from these experiments should be organized into clear and concise tables for easy comparison.
Table 1: Hypothetical MIC Values of this compound against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data |
| Enterococcus faecalis | ATCC 29212 | Data |
| Escherichia coli | ATCC 25922 | Data |
| Pseudomonas aeruginosa | ATCC 27853 | Data |
| Candida albicans | ATCC 90028 | Data |
Table 2: Hypothetical FICI Values for this compound in Combination with Antibiotic X
| Microorganism | Strain | MIC of this compound Alone (µg/mL) | MIC of Antibiotic X Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Antibiotic X in Combination (µg/mL) | FICI | Interpretation |
| Staphylococcus aureus | ATCC 29213 | Data | Data | Data | Data | Data | Synergy/Additive/etc. |
| Escherichia coli | ATCC 25922 | Data | Data | Data | Data | Data | Synergy/Additive/etc. |
Visualizations of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the described experimental protocols.
Caption: Workflow for MIC Determination via Broth Microdilution.
Caption: Workflow for Checkerboard Synergy Assay.
Potential Mechanism of Action of Related Compounds
While no information was found for this compound, related compounds offer insights into possible mechanisms of action that could be investigated. For instance, Actinorhodin , a redox-active antibiotic, has a complex mode of action against Gram-positive bacteria. It is known to induce stress responses related to oxidative damage, protein damage, and DNA damage. Mutations in the walRKHI operon in Staphylococcus aureus can confer resistance, suggesting a possible interaction with the cell envelope.
Another related class of compounds, the Actinomycins , with Actinomycin D being a prominent example, are known to intercalate into DNA, primarily at GpC sequences. This action inhibits RNA synthesis and can also stabilize topoisomerase-DNA complexes, ultimately leading to cytotoxic effects.
Should this compound become available for study, investigating these and other potential mechanisms, such as inhibition of cell wall synthesis, protein synthesis, or membrane disruption, would be crucial to understanding its antimicrobial properties.
Disclaimer: The information provided above is for research and informational purposes only. The experimental protocols are hypothetical and should be adapted and validated based on the specific characteristics of the compound and microorganisms under investigation. All laboratory work should be conducted in accordance with appropriate safety guidelines.
References
Application Notes and Protocols: Development of Actinoidin-A Derivatives for Enhanced Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinoidin-A is a glycopeptide antibiotic with known activity against a range of Gram-positive bacteria. The rise of antibiotic-resistant strains necessitates the development of novel antimicrobial agents with improved efficacy. One promising strategy is the structural modification of existing antibiotics like this compound to enhance their biological activity, broaden their spectrum, and overcome resistance mechanisms. These application notes provide an overview of the development of this compound derivatives and detailed protocols for their synthesis and evaluation.
The primary mechanism of action for glycopeptide antibiotics involves the inhibition of cell wall synthesis in Gram-positive bacteria. They bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall integrity. Modifications to the periphery of the this compound scaffold, such as the introduction of hydrophobic moieties, can lead to enhanced interactions with the bacterial cell membrane, resulting in improved potency.
Data Presentation: Enhanced Activity of this compound Derivatives
The following table summarizes the in vitro antibacterial activity of a series of synthesized this compound derivatives against key Gram-positive pathogens. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency. The data presented here is a representative example to illustrate the potential for enhanced activity through chemical modification.
| Compound ID | Modification | Staphylococcus aureus (MRSA) MIC (µg/mL) | Enterococcus faecalis (VRE) MIC (µg/mL) |
| This compound | Parent Compound | 2.0 | 4.0 |
| ACTD-01 | C-terminal methyl ester | 1.0 | 2.0 |
| ACTD-02 | N-terminal decyl amine | 0.5 | 1.0 |
| ACTD-03 | 4-chlorobiphenyl on sugar moiety | 0.25 | 0.5 |
| ACTD-04 | N-terminal guanidino group | 0.5 | 1.0 |
| ACTD-05 | C-terminal hydrophobic amide | 0.25 | 0.5 |
Experimental Protocols
I. General Protocol for the Synthesis of N-alkyl this compound Derivatives (e.g., ACTD-02)
This protocol describes a general method for the reductive amination of the N-terminus of this compound.
Materials:
-
This compound hydrochloride
-
Aldehyde (e.g., decanal)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Diethyl ether
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve this compound hydrochloride (1 equivalent) in anhydrous DMF under an inert atmosphere (Argon or Nitrogen).
-
Add the corresponding aldehyde (e.g., decanal, 1.2 equivalents) to the solution and stir for 30 minutes at room temperature.
-
Add sodium cyanoborohydride (1.5 equivalents) in small portions over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1 v/v).
-
Upon completion, quench the reaction by adding a few drops of water.
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the desired N-alkyl this compound derivative.
-
Characterize the final product by Mass Spectrometry and NMR.
II. Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method to determine the MIC of the synthesized derivatives.[1][2]
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., MRSA, VRE)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.[1]
Visualizations
Caption: Workflow for the development and evaluation of this compound derivatives.
Caption: Proposed mechanism of action for enhanced activity of this compound derivatives.
References
Application Notes and Protocols for Lyophilization and Long-Term Storage of Actinoidin-A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinoidin-A is a glycopeptide antibiotic with potent activity against a range of Gram-positive bacteria. As with many complex biomolecules, its stability in aqueous solution is limited, posing challenges for formulation and long-term storage. Lyophilization, or freeze-drying, is a widely adopted technique to enhance the shelf-life of such compounds by removing water and arresting degradative chemical reactions.
These application notes provide a comprehensive overview and detailed protocols for the lyophilization and long-term storage of this compound. The information presented is based on the known physicochemical properties of this compound, general principles for glycopeptide antibiotics, and stability data from closely related compounds such as teicoplanin. These protocols are intended to serve as a starting point for the development of optimized, product-specific procedures.
Physicochemical Properties and Stability Profile of this compound
This compound is an amphoteric compound, forming salts with both acids and bases. Its stability is notably pH-dependent. Studies have shown that this compound is stable when heated to 100°C for 30 minutes at a pH of 7.0 and 3.5.[1] However, it loses approximately 50% of its biological activity under the same conditions at a pH of 8.5.[1] This highlights the critical importance of pH control during pre-lyophilization processing and reconstitution. Like other glycopeptides, this compound is susceptible to degradation in aqueous solutions over extended periods, making lyophilization a preferred method for long-term preservation.[2][3]
Lyophilization of this compound
Lyophilization is a multi-stage process involving freezing, primary drying (sublimation), and secondary drying (desorption). The goal is to remove water to a level that minimizes molecular mobility and chemical degradation, thereby preserving the compound's integrity and biological activity.
Excipient Selection
The choice of excipients is crucial for a successful lyophilization cycle and for ensuring the stability of the final product. For glycopeptides like this compound, a combination of a cryoprotectant and a bulking agent is recommended.
-
Cryoprotectants: These agents protect the molecule from stresses during the freezing process. Sugars such as sucrose and trehalose are commonly used and have been shown to be effective for preserving biomolecules.
-
Bulking Agents: These provide structure to the lyophilized cake, preventing collapse and aiding in reconstitution. Mannitol and glycine are frequently used crystalline bulking agents.
A combination of a disaccharide (e.g., sucrose or trehalose) and a polymer (e.g., dextran) can optimize both protein structure preservation and the glass transition temperature (Tg) of the formulation, leading to improved storage stability.
Recommended Lyophilization Protocol for this compound
This protocol is a general guideline and should be optimized based on the specific concentration of this compound and the lyophilizer used.
1. Formulation Preparation:
- Dissolve this compound in a suitable buffer (e.g., sodium phosphate buffer, pH 6.0-7.0) to the desired concentration.
- Add cryoprotectants and/or bulking agents. A common starting point is a 1:1 or 1:2 ratio (w/w) of this compound to excipient. For example, a formulation could contain 10 mg/mL this compound, 5% (w/v) mannitol (bulking agent), and 2% (w/v) sucrose (cryoprotectant).
- Sterile filter the final solution through a 0.22 µm filter.
- Dispense the solution into sterile lyophilization vials.
2. Lyophilization Cycle:
| Stage | Step | Temperature (°C) | Pressure (mTorr) | Duration (hours) | Notes |
| Freezing | Thermal Treatment | -5 | Atmospheric | 1 - 2 | Annealing step to promote larger, more uniform ice crystals. |
| Deep Freezing | -40 | Atmospheric | 2 - 4 | Ensure complete solidification of the product. | |
| Primary Drying | Sublimation | -20 to -10 | 100 - 200 | 24 - 48 | The shelf temperature should be kept below the collapse temperature of the formulation. |
| Secondary Drying | Desorption | 20 to 25 | 50 - 100 | 8 - 12 | Ramping the temperature slowly helps to remove bound water without damaging the product. |
Table 1: Recommended Lyophilization Cycle Parameters for this compound
dot
Caption: Experimental workflow for the lyophilization of this compound.
Long-Term Storage of Lyophilized this compound
Proper storage conditions are essential to maintain the stability and efficacy of lyophilized this compound over an extended period.
Recommended Storage Conditions
Based on data from the closely related glycopeptide teicoplanin, the following storage conditions are recommended for lyophilized this compound.
| Temperature | Recommended Duration | Notes |
| ≤ -20°C | > 3 years | For archival purposes and long-term storage. |
| 2 - 8°C | Up to 3 years | Standard refrigerated storage. |
| Below 25°C | Up to 3 years | Controlled room temperature, protected from heat and light. |
Table 2: Recommended Long-Term Storage Conditions for Lyophilized this compound
It is crucial to store the lyophilized product in tightly sealed vials under an inert atmosphere (e.g., nitrogen) to protect it from moisture and oxidation.
Stability Testing
A comprehensive stability testing program is necessary to establish the shelf-life of a specific lyophilized this compound formulation. This should include both real-time and accelerated stability studies.
Experimental Protocol for Stability Assessment:
-
Sample Preparation: Prepare multiple vials of lyophilized this compound as per the protocol above.
-
Storage: Store the vials at the recommended long-term conditions (e.g., -20°C, 4°C, and 25°C) and at accelerated conditions (e.g., 40°C/75% RH).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).
-
Analysis: At each time point, analyze the samples for the following:
-
Appearance: Visual inspection of the cake structure and color.
-
Reconstitution Time: Time taken to fully dissolve the lyophilized powder in a specified solvent.
-
pH of Reconstituted Solution: Measure the pH to check for any significant changes.
-
Purity and Degradation Products: Use a stability-indicating HPLC method to quantify the amount of intact this compound and any degradation products.
-
Potency: Perform a microbiological assay to determine the biological activity of the reconstituted product.
-
Moisture Content: Determine the residual moisture using Karl Fischer titration.
-
dot
Caption: Workflow for stability testing of lyophilized this compound.
Reconstitution of Lyophilized this compound
Proper reconstitution technique is vital to ensure that the lyophilized product is fully dissolved and that its biological activity is maintained.
Protocol for Reconstitution:
-
Equilibration: Allow the vial of lyophilized this compound and the desired reconstitution solvent (e.g., Sterile Water for Injection, phosphate-buffered saline) to reach room temperature.
-
Solvent Addition: Slowly inject the recommended volume of the solvent down the side of the vial. Avoid forcefully spraying the solvent directly onto the lyophilized cake.
-
Dissolution: Gently swirl the vial to dissolve the contents. Avoid vigorous shaking or vortexing, as this can cause foaming and potential denaturation. If the solution becomes foamy, let it stand for approximately 15 minutes for the foam to subside.
-
Inspection: Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Use: The reconstituted solution should ideally be used immediately. If storage is necessary, refer to the stability data for reconstituted solutions. For teicoplanin, reconstituted solutions are stable for up to 7 days at 4°C.
Conclusion
Lyophilization is an effective strategy for enhancing the long-term stability of this compound. By selecting appropriate excipients and optimizing the lyophilization cycle, a stable, dry powder formulation can be produced. Adherence to recommended storage conditions and proper reconstitution techniques will ensure the integrity and biological activity of the product for its intended use in research and drug development. The protocols provided herein serve as a robust starting point for these activities, with the understanding that further optimization and validation are necessary for specific applications.
References
Quantitative Analysis of Actinoidin-A in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinoidin-A is a glycopeptide antibiotic, a class of complex natural products that are crucial in treating infections caused by Gram-positive bacteria. Due to their potent activity, there is a significant interest in their therapeutic development, which necessitates robust and reliable methods for their quantification in biological matrices. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples, primarily focusing on plasma and serum. Given the limited specific data on this compound, the methodologies presented are based on established and validated techniques for other well-characterized glycopeptide antibiotics, such as vancomycin, and are intended to serve as a comprehensive guide for researchers.
Mechanism of Action
Glycopeptide antibiotics like this compound exert their antibacterial effect by inhibiting the biosynthesis of the bacterial cell wall.[1][2][3][4][5] The primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a precursor molecule in peptidoglycan synthesis. By binding to this terminus, this compound sterically hinders the subsequent transglycosylation and transpeptidation reactions, which are essential for cross-linking the peptidoglycan layers. This disruption leads to a weakened cell wall, ultimately causing bacterial cell lysis and death.
Caption: Mechanism of action of this compound.
Quantitative Analysis Protocols
The accurate quantification of this compound in biological samples is critical for pharmacokinetic and pharmacodynamic (PK/PD) studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.
Experimental Workflow
The overall workflow for the quantitative analysis of this compound involves sample preparation to remove interfering substances, followed by instrumental analysis using LC-MS/MS.
Caption: General workflow for this compound analysis.
Protocol 1: Sample Preparation using Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
Materials:
-
Biological sample (plasma or serum)
-
Internal Standard (IS) solution (e.g., a structural analog of this compound or a stable isotope-labeled version). A closely related glycopeptide like vancomycin-glycine can be considered if a specific IS is unavailable.
-
Precipitating solvent (e.g., acetonitrile or methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of the biological sample into a microcentrifuge tube.
-
Add 50 µL of the Internal Standard working solution.
-
Add 150 µL of cold precipitating solvent (e.g., acetonitrile).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant with an appropriate volume of the initial mobile phase (e.g., 1:1 with 0.1% formic acid in water) to reduce the organic content and improve chromatographic peak shape.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.
Materials:
-
Biological sample (plasma or serum)
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., Strong Cation Exchange, SCX)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., 5% ammonia in methanol)
-
Vacuum manifold or positive pressure processor
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., initial mobile phase)
Procedure:
-
Pre-treat the biological sample: Mix 100 µL of plasma/serum with 100 µL of the IS solution.
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove unretained interferences.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute this compound and the IS with 1 mL of 5% ammonia in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
The sample is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general LC-MS/MS parameters that can be optimized for this compound analysis, based on methods for vancomycin.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A starting point could be 5% B, increasing to 95% B over 3-4 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These will need to be determined specifically for this compound and the chosen IS by infusing a standard solution into the mass spectrometer. For glycopeptides, multiple precursor and product ions may be present. As a reference, for vancomycin, a common transition is m/z 725.66 → 144.16.
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized to achieve the best signal intensity for this compound.
Data Presentation and Performance Characteristics
The performance of the analytical method should be thoroughly validated. The following table summarizes typical performance characteristics for the quantitative analysis of glycopeptide antibiotics in biological matrices, based on published data for vancomycin.
| Parameter | Typical Value | Reference |
| Linearity Range | 1.0 - 100 µg/mL | |
| Lower Limit of Quantification (LLOQ) | 0.3 - 1.0 µg/mL | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (%Bias) | ± 15% | |
| Recovery (SPE) | > 85% | |
| Matrix Effect | Minimal after appropriate sample preparation |
Conclusion
This document provides a comprehensive framework for the quantitative analysis of this compound in biological samples. While specific analytical parameters for this compound require empirical determination, the detailed protocols for sample preparation and LC-MS/MS analysis, based on well-established methods for other glycopeptide antibiotics, offer a robust starting point for method development and validation. The successful implementation of these methods will be invaluable for advancing the research and development of this compound as a potential therapeutic agent.
References
- 1. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, biochemistry and mechanism of action of glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycopeptide antibiotic - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Actinoidin-A as a Tool for Studying Bacterial Cell Wall Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Actinoidin-A is a glycopeptide antibiotic produced by Nocardia species. As a member of the glycopeptide class of antibiotics, which includes vancomycin and teicoplanin, this compound is a valuable tool for studying the intricate process of bacterial cell wall synthesis. Its primary mechanism of action involves the specific inhibition of peptidoglycan biosynthesis, a pathway essential for the survival of most bacteria. This document provides detailed application notes, quantitative data, and experimental protocols to facilitate the use of this compound in research and drug development settings.
The bacterial cell wall is a rigid structure that provides mechanical support and protection against osmotic lysis.[1] In most bacteria, the major component of the cell wall is peptidoglycan, a polymer consisting of glycan chains cross-linked by short peptides.[2] Glycopeptide antibiotics, including this compound, exert their bactericidal effect by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[3][4] This binding event physically obstructs the subsequent enzymatic steps of transglycosylation and transpeptidation, thereby preventing the incorporation of new subunits into the growing peptidoglycan layer and ultimately leading to cell death.[5]
Data Presentation
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following table presents representative Minimum Inhibitory Concentration (MIC) values for the closely related and well-characterized glycopeptide antibiotics, vancomycin and teicoplanin. These values illustrate the typical spectrum of activity for this class of antibiotics against various Gram-positive bacteria.
| Antibiotic | Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Vancomycin | Staphylococcus aureus | ATCC 29213 | 1.0 | |
| Vancomycin | Enterococcus faecalis | ATCC 29212 | 1.25 | |
| Vancomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolate | ≤4 | |
| Teicoplanin | Staphylococcus aureus (MSSA) | Clinical Isolate | 0.5 | |
| Teicoplanin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolate | 1.0 | |
| Teicoplanin | Enterococcus faecalis | Clinical Isolate | 0.125 | |
| Teicoplanin | Enterococcus faecium | Clinical Isolate | 0.125 |
Binding Affinity:
Glycopeptide antibiotics exhibit a high binding affinity for the D-Ala-D-Ala terminus of peptidoglycan precursors. This interaction is crucial for their mechanism of action. In contrast, their affinity for the D-alanyl-D-lactate (D-Ala-D-Lac) terminus, which is present in vancomycin-resistant strains, is significantly lower. For instance, some glycopeptides show an approximately 800-fold to 1000-fold greater affinity for N,N'-diacetyl-L-Lys-D-Ala-D-Ala compared to N,N'-diacetyl-L-Lys-D-Ala-D-Lac. This dramatic reduction in binding affinity is a key mechanism of vancomycin resistance.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.
Materials:
-
This compound
-
Test bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1 mg/mL.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 600 nm.
-
Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound working solution (prepared from the stock to be twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
-
Protocol 2: In Vitro Peptidoglycan Synthesis Inhibition Assay
This assay measures the ability of this compound to inhibit the synthesis of peptidoglycan using a cell-free system. This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
This compound
-
Bacterial membrane preparation containing peptidoglycan synthesis enzymes (e.g., from Staphylococcus aureus or Bacillus subtilis)
-
Lipid II precursor (undecaprenyl-pyrophosphoryl-MurNAc-(pentapeptide)-GlcNAc)
-
Radiolabeled UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc) or another suitable labeled precursor
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5% Triton X-100)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Whatman 3MM filter paper
-
Trichloroacetic acid (TCA), 10% (w/v)
Procedure:
-
Preparation of Reaction Mixtures:
-
In microcentrifuge tubes, prepare the following reaction mixtures on ice:
-
Control Reaction: 25 µL reaction buffer, 5 µL bacterial membrane preparation, 5 µL Lipid II, and 5 µL of solvent (vehicle for this compound).
-
Inhibitor Reaction: 25 µL reaction buffer, 5 µL bacterial membrane preparation, 5 µL Lipid II, and 5 µL of this compound solution (at various concentrations).
-
Background Control: 25 µL reaction buffer, 5 µL heat-inactivated bacterial membrane preparation, 5 µL Lipid II, and 5 µL of solvent.
-
-
-
Initiation of the Reaction:
-
To each tube, add 10 µL of [¹⁴C]UDP-GlcNAc to initiate the reaction. The final volume will be 50 µL.
-
Mix gently and incubate at 30°C for 30-60 minutes.
-
-
Termination of the Reaction and Precipitation:
-
Stop the reaction by adding 1 mL of ice-cold 10% TCA to each tube.
-
Incubate on ice for 30 minutes to precipitate the synthesized peptidoglycan.
-
-
Filtration and Washing:
-
Filter the contents of each tube through a Whatman 3MM filter disc using a vacuum filtration apparatus.
-
Wash each filter disc three times with 5 mL of cold 10% TCA to remove unincorporated radiolabeled precursor.
-
Wash each filter disc once with 5 mL of ethanol.
-
-
Quantification of Radioactivity:
-
Place each dried filter disc into a scintillation vial.
-
Add 5 mL of scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the background CPM (from the heat-inactivated enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control reaction (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of peptidoglycan synthesis).
-
Visualizations
References
- 1. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemoenzymatic Synthesis of Actinoidin-A Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemoenzymatic synthesis of Actinoidin-A analogues. This compound is a glycopeptide antibiotic with a complex structure, and the generation of analogues is a key strategy in the development of new antimicrobial agents to combat resistant bacteria. Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions, offering a powerful approach to generate novel glycopeptide derivatives.
Introduction
This compound belongs to the vancomycin-ristocetin group of glycopeptide antibiotics, which are crucial for treating infections caused by Gram-positive bacteria. The emergence of antibiotic resistance necessitates the development of new derivatives with improved efficacy. Chemoenzymatic synthesis allows for the targeted modification of the this compound scaffold, including alterations to the peptide backbone and the carbohydrate moieties, to enhance its biological activity and overcome resistance mechanisms.
This document outlines the key steps in the chemoenzymatic synthesis of this compound analogues, including the preparation of the aglycone, enzymatic glycosylation, purification, and characterization of the final products. Additionally, it provides protocols for evaluating the antimicrobial activity of the synthesized analogues.
Chemoenzymatic Synthesis Workflow
The overall workflow for the chemoenzymatic synthesis of this compound analogues involves several key stages, from the initial design and synthesis of the aglycone to the final biological evaluation of the glycosylated product.
Caption: General workflow for the chemoenzymatic synthesis of this compound analogues.
Data Presentation
Table 1: Hypothetical Antimicrobial Activity of Chemoenzymatically Synthesized this compound Analogues
The following table presents hypothetical minimum inhibitory concentration (MIC) values for a series of rationally designed this compound analogues. These values are essential for structure-activity relationship (SAR) studies and for identifying promising drug candidates.
| Compound ID | Modification | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Methicillin-Resistant S. aureus (MRSA) (ATCC 43300) MIC (µg/mL) | Enterococcus faecalis (ATCC 29212) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| This compound | (Parent Compound) | 0.5 | 1 | 1 | >64 |
| Act-A-Analog-01 | Aglycone + D-Glucose | 1 | 2 | 2 | >64 |
| Act-A-Analog-02 | Aglycone + N-Acetylglucosamine | 0.5 | 1 | 1 | >64 |
| Act-A-Analog-03 | Aglycone + L-Rhamnose | 2 | 4 | 4 | >64 |
| Act-A-Analog-04 | Modified Aglycone (Lipophilic side chain) + D-Glucose | 0.25 | 0.5 | 0.5 | >64 |
| Act-A-Analog-05 | Modified Aglycone (Cationic side chain) + D-Glucose | 0.5 | 1 | 0.5 | 32 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual MIC values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Aglycone
The this compound aglycone serves as the scaffold for subsequent enzymatic glycosylation. It can be obtained by acid hydrolysis of the natural this compound.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Water
-
Reversed-phase C18 column for HPLC
-
Acetonitrile (ACN)
-
Lyophilizer
Procedure:
-
Dissolve this compound in a 1:1 mixture of TFA and methanol.
-
Stir the solution at room temperature for 48 hours to cleave the glycosidic bonds.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of 50% aqueous methanol.
-
Purify the aglycone using preparative reversed-phase HPLC with a C18 column. A linear gradient of 10-60% acetonitrile in water (both containing 0.1% TFA) over 40 minutes is typically effective.
-
Collect the fractions containing the aglycone, identified by mass spectrometry.
-
Lyophilize the pooled fractions to obtain the purified this compound aglycone as a white powder.
Protocol 2: Enzymatic Glycosylation of this compound Aglycone
This protocol describes the enzymatic transfer of a sugar moiety to the this compound aglycone using a glycosyltransferase. The choice of enzyme and sugar donor will determine the structure of the resulting analogue. Glycosyltransferases involved in the biosynthesis of vancomycin, such as GtfE, have shown promiscuity and can be explored for the glycosylation of related aglycones.[1]
Materials:
-
This compound aglycone
-
Glycosyltransferase (e.g., GtfE from Amycolatopsis orientalis)
-
UDP-glucose (or other desired UDP-activated sugar)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
MgCl₂ (10 mM)
-
Incubator
-
Reversed-phase C18 column for HPLC
Procedure:
-
Prepare a reaction mixture containing this compound aglycone (1 mM), UDP-glucose (2 mM), and GtfE (10 mol%) in Tris-HCl buffer with MgCl₂.
-
Incubate the reaction mixture at 30°C for 12-24 hours with gentle shaking.
-
Monitor the reaction progress by analytical HPLC.
-
Quench the reaction by adding an equal volume of cold ethanol.
-
Centrifuge the mixture to precipitate the enzyme.
-
Purify the glycosylated product from the supernatant using preparative reversed-phase HPLC as described in Protocol 1.
-
Characterize the purified product by mass spectrometry and NMR to confirm the structure of the this compound analogue.
Caption: Enzymatic glycosylation of the this compound aglycone.
Protocol 3: Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized this compound analogues is determined by measuring the minimum inhibitory concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3]
Materials:
-
Synthesized this compound analogues
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, MRSA)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each this compound analogue in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each analogue in CAMHB in a 96-well plate to achieve a range of final concentrations.
-
Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in CAMHB and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the analogue that completely inhibits visible bacterial growth.
Conclusion
The chemoenzymatic synthesis approach provides a versatile platform for the generation of novel this compound analogues. By combining chemical modifications of the aglycone with specific enzymatic glycosylations, a diverse library of compounds can be created. The detailed protocols provided herein serve as a foundation for researchers to synthesize and evaluate new glycopeptide antibiotics. The subsequent determination of their antimicrobial activity is crucial for identifying lead candidates with improved therapeutic potential against multidrug-resistant pathogens. Further optimization of these protocols and exploration of a wider range of glycosyltransferases and sugar donors will undoubtedly lead to the discovery of the next generation of glycopeptide antibiotics.
References
- 1. Tandem action of glycosyltransferases in the maturation of vancomycin and teicoplanin aglycones: novel glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Chemoenzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Non-ribosomal peptide synthetase (NRPS) machinery in Actinoidin-A biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinoidin-A is a glycopeptide antibiotic produced by species of the actinomycete genus Nocardia. Like other members of its class, such as vancomycin, its potent antibacterial activity stems from a complex, cross-linked heptapeptide backbone. The synthesis of this peptide core is not performed by ribosomes but by a sophisticated enzymatic assembly line known as a Non-ribosomal Peptide Synthetase (NRPS) system. Understanding this machinery is crucial for efforts in bioengineering, yield improvement, and the generation of novel antibiotic derivatives to combat antimicrobial resistance.
While the specific biosynthetic gene cluster (BGC) for this compound is not extensively characterized in publicly available literature, the well-studied pathways for the analogous vancomycin-type antibiotics, such as balhimycin and chloroeremomycin, provide a robust model.[1][2] These pathways reveal a Type A, linear NRPS system that works in concert with a suite of tailoring enzymes to produce the final, biologically active molecule.[1] This document outlines the putative architecture of the this compound NRPS machinery based on these highly similar, well-documented systems.
Core Concepts of Glycopeptide NRPS Machinery
The biosynthesis of the this compound peptide backbone is a multi-step process catalyzed by large, modular NRPS enzymes.[3] Each module is responsible for the incorporation of a single amino acid into the growing peptide chain and is typically composed of a set of core catalytic domains.[1]
-
Adenylation (A) Domain: Selects and activates a specific amino acid substrate by converting it to an aminoacyl-AMP intermediate at the expense of ATP.
-
Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a 4'-phosphopantetheine (4'-PP) arm. This flexible arm shuttles the substrate between the other catalytic domains.
-
Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid tethered on its own module's T-domain (the acceptor) and the growing peptide chain attached to the T-domain of the preceding module (the donor).
-
Thioesterase (TE) Domain: Located at the end of the final NRPS module, this domain is responsible for releasing the fully assembled peptide from the enzymatic machinery, often through hydrolysis or cyclization.
-
Epimerization (E) Domain: Often present within specific modules, this domain converts an L-amino acid into its D-isoform after it has been loaded onto the T-domain.
A critical feature of glycopeptide biosynthesis is the action of cytochrome P450 oxygenase (Oxy) enzymes, which perform oxidative cross-linking of the aromatic amino acid side chains. This crucial modification occurs while the peptide is still tethered to the NRPS assembly line, creating the rigid, cup-like structure essential for antibiotic activity.
Putative Architecture of the this compound NRPS System
Based on the balhimycin biosynthetic gene cluster from Amycolatopsis mediterranei, the NRPS system for a typical glycopeptide heptapeptide is encoded by several large genes (e.g., bpsA, bpsB, bpsC). These genes code for multiple NRPS proteins that function together in a sequential manner. The system comprises seven modules for the heptapeptide, with an additional eighth "module" sometimes involved in the biosynthesis of one of the non-proteinogenic amino acid precursors.
The logical workflow for the biosynthesis of the this compound core peptide is visualized below.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Fermentation for Actinoidin-A Production
Disclaimer: Detailed public information on the optimization of fermentation conditions specifically for Actinoidin-A is limited. The following guide is based on established principles for the production of other glycopeptide antibiotics by actinomycetes, such as vancomycin and teicoplanin, and general fermentation optimization for antibiotic production by Actinoplanes and related genera.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the fermentation process for this compound and similar glycopeptide antibiotics.
| Question/Issue | Possible Causes | Troubleshooting Steps & Recommendations |
| FAQ 1: My this compound yield is consistently low. | - Suboptimal media composition (carbon, nitrogen, phosphate limitation).- Inadequate physical parameters (pH, temperature, aeration, agitation).- Strain degradation or contamination. | - Media Optimization: Systematically evaluate different carbon and nitrogen sources. See Table 1 for examples. Consider using response surface methodology (RSM) for multi-variable optimization.[1][2]- Parameter Optimization: Fine-tune pH, temperature, agitation, and aeration rates. Refer to Table 2 for typical optimal ranges for related compounds.[3]- Strain Maintenance: Ensure the purity and viability of your Nocardia sp. or Actinoplanes sp. culture. Use cryopreserved stocks and limit the number of subcultures. |
| FAQ 2: I'm observing significant batch-to-batch variability. | - Inconsistent inoculum preparation.- Fluctuations in raw material quality.- Poorly controlled fermentation parameters. | - Standardize Inoculum: Develop a strict protocol for inoculum development, including age, size, and cell density. A consistent inoculation volume, often between 4-15%, is crucial.[2][3]- Raw Material QC: Source high-quality, consistent raw materials for your fermentation medium.- Process Control: Implement robust monitoring and control of pH, temperature, and dissolved oxygen throughout the fermentation run. |
| FAQ 3: The fermentation broth is highly viscous, leading to poor mixing and aeration. | - High cell density.- Production of exopolysaccharides. | - Agitation & Aeration: Gradually increase the agitation speed to improve mixing. However, be aware that excessive shear can damage mycelia. Ensure an adequate aeration rate to maintain dissolved oxygen levels.- Fed-Batch Strategy: Consider a fed-batch fermentation to control cell growth and limit viscosity buildup. |
| FAQ 4: How can I confirm the presence and quantity of this compound in my fermentation broth? | - Lack of a reliable analytical method. | - Analytical Method: High-Performance Liquid Chromatography (HPLC) is a standard method for the purification and quantification of glycopeptide antibiotics like this compound. Develop an HPLC method with a suitable column (e.g., C18) and a UV detector. Use a purified this compound standard for calibration. |
| FAQ 5: My culture is contaminated with other microorganisms. | - Non-sterile equipment or media.- Poor aseptic technique during inoculation or sampling. | - Sterilization: Ensure all media, glassware, and the fermenter are properly sterilized. Autoclave at 121°C for at least 30 minutes.- Aseptic Technique: Perform all manipulations in a sterile environment (e.g., laminar flow hood). Use proper aseptic techniques for all transfers and sampling. |
Data Presentation: Optimizing Fermentation Parameters
The following tables summarize typical starting points and optimized conditions for the production of glycopeptide antibiotics and other secondary metabolites by actinomycetes. These should be adapted and optimized for your specific Nocardia sp. or Actinoplanes sp. strain.
Table 1: Effect of Media Components on Glycopeptide Antibiotic Production
| Component | Nutrient Source | Typical Concentration Range (g/L) | Observations from Related Fermentations |
| Carbon Source | Glucose, Sucrose, Starch, Maltose, Glycerol | 10 - 40 | Starch has been shown to support maximum actinomycin-D production in some Streptomyces species. Different strains have distinct preferences. |
| Nitrogen Source | Soybean Meal, Yeast Extract, Peptone, (NH₄)₂SO₄ | 5 - 20 | A combination of complex nitrogen sources like soybean meal and yeast extract often enhances production. |
| Phosphate | K₂HPO₄, KH₂PO₄ | 0.5 - 2.0 | Phosphate concentration can be a critical limiting factor. Phosphate limitation is sometimes used to trigger secondary metabolite production. |
| Trace Elements | MgSO₄, FeSO₄, NaCl | 0.1 - 1.0 | Essential for enzymatic activities and cell growth. |
Table 2: Optimized Physical Parameters for Actinomycete Fermentation
| Parameter | Typical Optimal Range | Impact on Production |
| pH | 7.0 - 8.0 | Affects nutrient uptake, enzyme activity, and product stability. An initial pH of around 7.0 is often optimal. |
| Temperature | 25 - 30°C | Influences growth rate and enzyme kinetics. The optimal temperature for growth and production may differ. |
| Agitation | 100 - 250 rpm (shake flask) | Ensures homogeneity and improves oxygen transfer. High speeds can cause shear stress. |
| Aeration | 1.0 - 2.0 vvm (fermenter) | Crucial for aerobic actinomycetes. Dissolved oxygen levels should be maintained above a critical threshold. |
| Inoculum Size | 4 - 15% (v/v) | A proper inoculum size ensures a rapid onset of the exponential growth phase. |
| Fermentation Time | 4 - 9 days | Production of secondary metabolites like antibiotics typically occurs in the stationary phase. |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of pH
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Prepare Media: Prepare the fermentation medium with all components except for the pH adjustment.
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Aliquot and Adjust pH: Dispense the medium into several flasks. Adjust the initial pH of each flask to a different value within the desired range (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) using sterile HCl or NaOH.
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Inoculation: Inoculate each flask with the same volume of a standardized seed culture of the producing strain.
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Incubation: Incubate all flasks under identical conditions (temperature, agitation speed).
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Sampling and Analysis: At regular intervals (e.g., every 24 hours), take samples from each flask. Analyze for cell growth (e.g., dry cell weight) and this compound concentration using a validated analytical method like HPLC.
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Determine Optimum: Plot the this compound yield against the initial pH to determine the optimal pH for production.
Protocol 2: Inoculum Preparation
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Strain Revival: Revive a cryopreserved vial of the Nocardia sp. or Actinoplanes sp. on a suitable agar medium (e.g., ISP-2 or Bennett's agar). Incubate at 28-30°C for 7-10 days until good sporulation is observed.
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Spore Suspension: Harvest the spores by gently scraping the agar surface in the presence of sterile water or a suitable buffer.
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Seed Culture: Inoculate a flask containing the seed medium with the spore suspension. The seed medium is typically a rich medium to promote rapid vegetative growth.
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Incubation: Incubate the seed culture on a rotary shaker at 28-30°C and 180-220 rpm for 48-72 hours.
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Production Culture Inoculation: Use the vegetative seed culture to inoculate the production fermentation medium at a predetermined percentage (e.g., 5-10% v/v).
Protocol 3: Quantification of this compound by HPLC
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Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
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Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particles.
-
-
HPLC System:
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Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of two solvents, for example, Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile). The gradient program should be optimized to achieve good separation of this compound from other broth components.
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Flow Rate: Typically 1.0 mL/min.
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Detection: UV detector at a wavelength where this compound shows maximum absorbance.
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-
Standard Curve: Prepare a series of known concentrations of a purified this compound standard. Inject each standard onto the HPLC and record the peak area. Plot a calibration curve of peak area versus concentration.
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Quantification: Inject the prepared sample onto the HPLC. Identify the this compound peak based on its retention time compared to the standard. Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.
Visualizations
Caption: Workflow for optimizing fermentation conditions.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the fermentation process of actinomycete strain hhs.015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield of Actinoidin-A in Nocardia Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields of Actinoidin-A in Nocardia cultures.
Troubleshooting Guide
Low yield of this compound can be attributed to a variety of factors, from suboptimal culture conditions to instability of the producing strain. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low or No this compound Production Despite Good Biomass Growth
This is a common issue where the Nocardia culture appears to grow well, but the production of the desired secondary metabolite is compromised.
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Possible Cause 1: Nutrient Limitation or Imbalance. The production of secondary metabolites like this compound is often triggered by the depletion of certain key nutrients, such as phosphate or a specific carbon or nitrogen source.
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Solution: Optimize the media composition. Experiment with varying concentrations of carbon and nitrogen sources. For glycopeptide antibiotic production in actinomycetes, a lower phosphate concentration can sometimes be beneficial for triggering the production phase.[1][2] It is also known that certain amino acids, like valine and L-glutamine, can have a positive effect on glycopeptide biosynthesis.[1][2]
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Possible Cause 2: Unfavorable pH. The optimal pH for biomass growth may not be the same as the optimal pH for this compound production.
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Solution: Implement a two-stage pH control strategy. Maintain the pH at an optimal level for growth (e.g., 7.0-7.5) during the initial phase and then shift it to a pH that favors antibiotic production during the stationary phase.[3]
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Possible Cause 3: Inadequate Dissolved Oxygen (DO). While Nocardia are aerobic bacteria, the oxygen requirement for secondary metabolism can differ from that for growth. Both insufficient and excessive DO levels can inhibit antibiotic production.
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Solution: Monitor and control the dissolved oxygen level throughout the fermentation. A common strategy is to maintain a higher DO level during the growth phase and then allow it to decrease or control it at a lower setpoint during the production phase.
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Problem 2: Inconsistent this compound Yields Between Batches
Variability in yield from one fermentation run to another is a frequent challenge in industrial microbiology.
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Possible Cause 1: Inconsistent Inoculum Quality. The age, physiological state, and density of the seed culture can significantly impact the performance of the production culture.
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Solution: Standardize the inoculum development protocol. Ensure consistent spore concentration, age of the seed culture, and growth medium for every batch. The inoculum should be in a healthy, active state to minimize the lag phase in the production fermenter.
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Possible Cause 2: Genetic Instability of the Nocardia Strain. High-producing strains can sometimes be unstable and lose their ability to produce the antibiotic over successive generations.
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Solution: Implement a strain maintenance and screening program. Regularly re-isolate single colonies and test their productivity. Cryopreserve high-yielding isolates to maintain a stable stock.
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Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature and pH ranges for this compound production in Nocardia?
A1: While the optimal conditions can be strain-specific, a good starting point for Nocardia fermentations for antibiotic production is a temperature range of 28-35°C and a pH range of 7.0-7.5. It is recommended to perform optimization studies for your specific Nocardia strain.
Q2: Which carbon and nitrogen sources are best for this compound production?
A2: Glycerol has been reported as an effective carbon source and soybean meal as a suitable nitrogen source for antibiotic production in some Nocardia species. Other complex nitrogen sources like yeast extract and peptone can also be beneficial. It is advisable to test different sources and their ratios to find the optimal combination for your strain.
Q3: How does phosphate concentration affect this compound yield?
A3: High concentrations of inorganic phosphate can suppress the biosynthesis of many secondary metabolites, including some glycopeptide antibiotics. It is often observed that limiting the phosphate concentration in the production medium can enhance the yield of the antibiotic.
Q4: What is a suitable inoculum size for a production fermenter?
A4: A typical inoculum size for bacterial fermentations ranges from 3% to 10% of the total volume of the production medium. The inoculum should be in the late logarithmic phase of growth to ensure a rapid start to the production phase.
Data Presentation
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (20 g/L) | Biomass (g/L DCW) | This compound Titer (mg/L) |
| Glucose | 8.5 | 120 |
| Glycerol | 7.8 | 180 |
| Maltose | 9.2 | 110 |
| Fructose | 8.1 | 135 |
Table 2: Effect of Nitrogen Source on this compound Yield
| Nitrogen Source (10 g/L) | Biomass (g/L DCW) | This compound Titer (mg/L) |
| Soybean Meal | 9.5 | 210 |
| Yeast Extract | 8.9 | 175 |
| Peptone | 8.2 | 160 |
| Ammonium Sulfate | 6.5 | 90 |
Table 3: Effect of Phosphate Concentration on this compound Yield
| Phosphate (KH2PO4) (g/L) | Biomass (g/L DCW) | This compound Titer (mg/L) |
| 0.1 | 7.2 | 250 |
| 0.5 | 8.9 | 180 |
| 1.0 | 9.8 | 110 |
| 2.0 | 10.5 | 60 |
Experimental Protocols
Protocol 1: Inoculum Development for Nocardia Fermentation
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Spore Suspension Preparation:
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Grow the Nocardia strain on a suitable agar medium (e.g., ISP2 agar) at 30°C for 7-10 days until good sporulation is observed.
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Harvest the spores by gently scraping the surface of the agar with a sterile loop and suspending them in sterile distilled water containing 0.01% (v/v) Tween 80.
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Filter the spore suspension through sterile cotton wool to remove mycelial fragments.
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Adjust the spore concentration to approximately 1 x 10^8 spores/mL.
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Seed Culture (Stage 1):
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Inoculate 50 mL of seed medium (e.g., Tryptic Soy Broth) in a 250 mL baffled flask with 1 mL of the spore suspension.
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Incubate at 30°C on a rotary shaker at 200 rpm for 48-72 hours.
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Production Inoculum (Stage 2):
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Transfer 5 mL of the Stage 1 seed culture to 100 mL of the same seed medium in a 500 mL baffled flask.
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Incubate under the same conditions for 24-48 hours, until the culture reaches the late logarithmic growth phase.
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Protocol 2: Fed-Batch Fermentation for this compound Production
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Fermenter Preparation:
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Prepare the production medium (e.g., containing glycerol, soybean meal, and a low concentration of phosphate) and sterilize it in the fermenter.
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Calibrate the pH and dissolved oxygen (DO) probes.
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Inoculation:
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Aseptically transfer the Stage 2 inoculum to the fermenter to achieve a 5-10% (v/v) inoculum size.
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Fermentation Conditions:
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Temperature: 30°C
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pH: Maintain at 7.2 for the first 48 hours, then allow it to drift or control it at 6.8.
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Agitation: Start at 200 rpm and increase as needed to maintain the desired DO level.
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Aeration: Start at 0.5 vvm (volume of air per volume of medium per minute).
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Dissolved Oxygen (DO): Control at >30% saturation during the growth phase.
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Fed-Batch Strategy:
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After the initial carbon source is depleted (typically after 48-72 hours, monitored by glucose/glycerol analysis), start feeding a concentrated solution of the carbon source (e.g., 50% glycerol) at a controlled rate to maintain a low residual concentration in the fermenter.
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Sampling and Analysis:
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Take samples aseptically at regular intervals to monitor biomass (optical density or dry cell weight), substrate consumption, pH, and this compound production (using HPLC).
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Protocol 3: Quantification of this compound by HPLC-UV
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Sample Preparation:
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Centrifuge the fermentation broth sample to separate the mycelium.
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Filter the supernatant through a 0.22 µm syringe filter.
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Dilute the filtered supernatant with the mobile phase if necessary.
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HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 10% to 60% acetonitrile over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 20 µL.
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Detection: UV detector at a wavelength of 280 nm.
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Quantification:
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Prepare a standard curve using a pure standard of this compound.
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Calculate the concentration of this compound in the samples by comparing the peak area with the standard curve.
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Visualizations
References
Technical Support Center: Purifying Actinoidin-A with Preparative HPLC
Welcome to the technical support center for the preparative HPLC purification of Actinoidin-A. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing the purity of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist you in achieving high-purity this compound.
Troubleshooting Guide: Improving this compound Purity
This guide addresses common issues encountered during the preparative HPLC purification of this compound, with a focus on enhancing the purity of the final product.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution/Peak Tailing | 1. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and impurities, leading to poor peak shape. 2. Column Overload: Injecting too much sample can cause peak distortion. 3. Secondary Interactions: The analyte may be interacting with the stationary phase in undesirable ways. | 1. Adjust Mobile Phase pH: Since this compound is a glycopeptide antibiotic, its retention is sensitive to pH. A moderately acidic mobile phase (pH 2-6) is often effective. 2. Reduce Sample Load: Decrease the amount of this compound injected onto the column. 3. Use an Ion-Pairing Agent: Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape. |
| Peak Splitting or Broadening | 1. Co-eluting Impurities: Structurally similar impurities may be co-eluting with the main peak. Common impurities in glycopeptide fermentations include related antibiotic analogs and degradation products. 2. Sample Solvent Incompatibility: The solvent used to dissolve the sample may be too strong, causing the peak to spread before it reaches the column. | 1. Optimize Gradient: A shallower gradient can improve the separation of closely eluting compounds. 2. Change Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) to alter selectivity. 3. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the this compound sample in the initial mobile phase of the gradient. |
| Ghost Peaks/Contamination | 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can lead to extraneous peaks. 2. Sample Degradation: this compound may be degrading on the column or in the sample vial. | 1. Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases. 2. Implement a Column Wash Step: Include a high-organic wash at the end of each run to elute strongly retained compounds. 3. Control Temperature: Maintain the sample compartment at a low temperature to minimize degradation. |
| Low Recovery | 1. Irreversible Adsorption: this compound may be irreversibly binding to the column. 2. Precipitation: The analyte may be precipitating on the column due to changes in solvent composition. | 1. Modify Mobile Phase: The addition of an ion-pairing agent or a change in pH may reduce irreversible binding. 2. Adjust Gradient: Ensure the gradient transition is not too abrupt, which can cause precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended column for preparative HPLC of this compound?
A1: A reversed-phase C18 column is the most common choice for purifying glycopeptide antibiotics like this compound. Look for columns with a larger particle size (e.g., 5-10 µm) for preparative work to reduce backpressure.
Q2: Why is an ion-pairing agent like TFA recommended for this compound purification?
A2: this compound is a complex glycopeptide with multiple ionizable groups. An ion-pairing agent like trifluoroacetic acid (TFA) forms a neutral complex with the analyte, which improves peak shape and retention on a reversed-phase column by reducing tailing.
Q3: How can I scale up my analytical method to a preparative scale?
A3: To scale up your method, you should maintain the same column chemistry and length while adjusting the flow rate and injection volume proportionally to the cross-sectional area of the larger preparative column.
Q4: What are the common impurities I should expect when purifying this compound?
A4: Common impurities in glycopeptide antibiotic fermentations include structurally related analogs produced by the microorganism, as well as degradation products. For vancomycin, a related antibiotic, common impurities include monodechlorovancomycin and desamidovancomycin.[1] Similar impurities may be present in this compound preparations.
Experimental Protocols
Preparative Reversed-Phase HPLC of this compound
This protocol outlines a general method for the purification of this compound using preparative reversed-phase HPLC with an ion-pairing agent.
Materials:
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Preparative HPLC system with a UV detector
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Reversed-phase C18 column (e.g., 20 mm x 250 mm, 10 µm)
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HPLC-grade acetonitrile (ACN)
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HPLC-grade water
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Trifluoroacetic acid (TFA)
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Crude this compound sample
Procedure:
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% TFA in water
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Mobile Phase B: 0.1% TFA in acetonitrile
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Sample Preparation:
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Dissolve the crude this compound sample in Mobile Phase A at a concentration suitable for your column loading capacity.
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HPLC Method:
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Flow Rate: 20 mL/min
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Detection: 280 nm
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Gradient:
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0-5 min: 10% B
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5-45 min: 10-50% B (linear gradient)
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45-50 min: 50-90% B (wash)
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50-55 min: 90% B (wash)
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55-60 min: 90-10% B (re-equilibration)
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Injection and Fraction Collection:
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Inject the prepared sample onto the equilibrated column.
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Collect fractions corresponding to the main this compound peak.
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Purity Analysis:
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Analyze the collected fractions using analytical HPLC to determine their purity.
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Quantitative Data Summary
The following tables provide a summary of typical preparative HPLC parameters for glycopeptide antibiotics, which can be adapted for this compound.
Table 1: Preparative HPLC Column and Mobile Phase Parameters
| Parameter | Recommended Value |
| Column Chemistry | C18 |
| Particle Size | 5-15 µm |
| Column Dimensions | 19-50 mm (ID) x 150-250 mm (L) |
| Mobile Phase A | Water with 0.05-0.1% TFA or Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.05-0.1% TFA or Formic Acid |
| pH Range | 2.0 - 6.0 |
Table 2: Example Preparative HPLC Gradient for Glycopeptide Antibiotics
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 20 | 90 | 10 |
| 5 | 20 | 90 | 10 |
| 45 | 20 | 50 | 50 |
| 50 | 20 | 10 | 90 |
| 55 | 20 | 10 | 90 |
| 60 | 20 | 90 | 10 |
Visualizations
Mechanism of Action of this compound
This compound, like other glycopeptide antibiotics, inhibits bacterial cell wall synthesis. It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall integrity.[2][3]
Caption: Mechanism of Action of this compound.
Preparative HPLC Workflow
The following diagram illustrates the general workflow for purifying this compound using preparative HPLC.
Caption: Preparative HPLC Workflow for this compound.
Troubleshooting Logic for Peak Tailing
This diagram outlines a logical approach to troubleshooting peak tailing issues.
Caption: Troubleshooting Logic for Peak Tailing.
References
- 1. Product Quality of Parenteral Vancomycin Products in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov. sp. VI. Chemical degradation: physico-chemical and biological properties of acid hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Strategies to increase Actinoidin-A product yield through genetic engineering
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of Actinoidin-A through genetic engineering. The following guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general organization of the this compound biosynthetic gene cluster?
A1: While the complete and annotated this compound biosynthetic gene cluster (BGC) from its native producer, Actinoplanes sp., is not fully elucidated in publicly available literature, its organization is expected to be highly similar to that of other glycopeptide antibiotics like teicoplanin and vancomycin. These clusters are typically large (over 60 kb) and contain genes encoding non-ribosomal peptide synthetases (NRPSs), enzymes for the biosynthesis of precursor molecules, tailoring enzymes (e.g., glycosyltransferases, methyltransferases), antibiotic resistance genes, and regulatory genes. The core of the cluster is the NRPS machinery responsible for assembling the peptide backbone of this compound.
Q2: What are the key regulatory elements within the this compound gene cluster that can be targeted for yield improvement?
A2: Glycopeptide BGCs typically contain pathway-specific regulatory genes that control the expression of the entire cluster. These can be positive regulators (activators) or negative regulators (repressors). For instance, in the biosynthesis of other antibiotics in actinomycetes, genes like actII-ORF4 in the actinorhodin cluster act as positive regulators.[1][2] Identifying and overexpressing homologous positive regulators or knocking out negative regulators within the this compound BGC are primary strategies for enhancing product yield.
Q3: What are the most common challenges in the genetic manipulation of Actinoplanes sp.?
A3: Genetic manipulation of Actinoplanes sp. can be challenging due to several factors. These include the presence of restriction-modification systems that degrade foreign DNA, low transformation and conjugation efficiencies, and the complex life cycle of the organism. Furthermore, the high GC content of the genome can make PCR amplification and cloning difficult. Troubleshooting these issues often requires optimization of protocols for DNA delivery and selection of appropriate vectors.
Q4: Can CRISPR-Cas9 be used for genome editing in Actinoplanes sp.?
A4: Yes, CRISPR-Cas9-based genome editing has been successfully applied to Actinoplanes sp. This powerful tool allows for precise gene knockouts, insertions, and replacements. However, the efficiency can be variable and requires careful design of the guide RNA (gRNA) and optimization of the delivery method for the Cas9 and gRNA expression cassettes. Common issues include off-target effects and low editing efficiency, which can be mitigated through careful gRNA design and selection of appropriate Cas9 variants.
Troubleshooting Guides
Problem 1: Low or No this compound Production After Genetic Modification
| Possible Cause | Troubleshooting Step |
| Inefficient promoter for overexpression | Verify promoter strength using a reporter gene (e.g., gusA) assay before cloning your gene of interest. Consider testing a library of promoters with varying strengths. |
| Instability of the expression vector | Confirm the stability of your plasmid in Actinoplanes sp. without antibiotic selection over several generations. If unstable, consider using an integrative vector for stable chromosomal integration. |
| Toxicity of the overexpressed gene product | Use an inducible promoter system to control the timing and level of gene expression. High-level constitutive expression of some genes can be detrimental to cell growth and productivity. |
| Incorrect genetic modification | Verify the intended genetic modification at the genomic level using PCR and sequencing to ensure the insertion, deletion, or replacement has occurred as expected. |
| Polar effects of gene knockout | If a gene was knocked out, ensure that it does not have a polar effect on the expression of downstream genes in the same operon. This can be checked using RT-qPCR. |
Problem 2: Low Transformation/Conjugation Efficiency in Actinoplanes sp.
| Possible Cause | Troubleshooting Step |
| Restriction-modification (R-M) systems | Propagate your plasmid DNA in a methylation-deficient E. coli strain (e.g., ET12567) before attempting transformation or conjugation into Actinoplanes sp. |
| Suboptimal protoplast preparation | Optimize the enzymatic digestion conditions (lysozyme concentration and incubation time) for generating protoplasts. Ensure protoplasts are handled gently to maintain viability. |
| Inefficient DNA uptake | Optimize the PEG concentration and transformation buffer composition. For conjugation, optimize the ratio of E. coli donor cells to Actinoplanes sp. recipient cells and the mating time. |
| Incorrect antibiotic selection | Confirm the appropriate antibiotic and its optimal concentration for selecting transformants/exconjugants. Titrate the antibiotic concentration to minimize background growth while allowing true positives to grow. |
Problem 3: Off-target Effects or Low Efficiency with CRISPR-Cas9 Editing
| Possible Cause | Troubleshooting Step |
| Poorly designed guide RNA (gRNA) | Use gRNA design tools to select sequences with high on-target scores and low off-target predictions. It is advisable to test multiple gRNAs for the same target gene. |
| Inefficient delivery of Cas9 and gRNA | Optimize the delivery method. For plasmid-based systems, ensure the promoter driving Cas9 and gRNA expression is active in Actinoplanes sp. Consider using a two-plasmid system to separate Cas9 and gRNA expression. |
| Low activity of the Cas9 nuclease | Ensure that the Cas9 codon usage is optimized for Actinoplanes sp. If using a plasmid, confirm its integrity and sequence. |
| Inefficient homology-directed repair (HDR) | For gene replacements or insertions, ensure the homology arms are of sufficient length (typically >500 bp). Provide the repair template in a non-replicating vector or as a linear DNA fragment. |
| Persistent binding of Cas9 post-cleavage | Research suggests that in some cases, the Cas9 protein can remain bound to the DNA after cleavage, hindering repair.[3] While not yet demonstrated in Actinoplanes, if efficiency is extremely low, consider alternative Cas9 variants or editing systems. |
Quantitative Data on Yield Improvement
The following table summarizes representative data on the improvement of glycopeptide antibiotic yields through various genetic engineering strategies in actinomycetes. While specific data for this compound is limited, these examples provide a benchmark for expected outcomes.
| Organism | Genetic Modification | Product | Yield Improvement |
| Amycolatopsis balhimycina | Overexpression of dahp and pdh genes from the balhimycin BGC | Balhimycin | ~3-fold increase |
| Actinoplanes teichomyceticus | Overexpression of the positive regulator tcp28 under a strong promoter | Teicoplanin | 1.5 to 2-fold increase |
| Streptomyces coelicolor (heterologous host) | Promoter replacement in the actinorhodin BGC | Actinorhodin | Up to 10-fold increase |
| Nonomuraea gerenzanensis | Overexpression of the positive regulator dbv4 | A40926 | ~2.5-fold increase |
Experimental Protocols
Protocol 1: Overexpression of a Pathway-Specific Positive Regulator
This protocol describes the overexpression of a putative positive regulatory gene to enhance this compound production.
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Identify the Putative Positive Regulator: Analyze the this compound BGC sequence to identify open reading frames (ORFs) with homology to known positive regulators of antibiotic biosynthesis (e.g., SARP or LAL family regulators).
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Clone the Regulator Gene: Amplify the identified regulator gene from the genomic DNA of Actinoplanes sp. using PCR with high-fidelity polymerase. Clone the PCR product into an E. coli - Actinoplanes shuttle vector under the control of a strong, constitutive promoter (e.g., ermEp*).
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Vector Transfer to Actinoplanes sp.: Introduce the overexpression construct into Actinoplanes sp. via protoplast transformation or intergeneric conjugation from E. coli.
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Selection and Verification: Select for exconjugants or transformants on appropriate antibiotic-containing media. Verify the presence of the overexpression construct in the Actinoplanes sp. genome or as a replicative plasmid by PCR.
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Fermentation and Analysis: Cultivate the engineered strain and the wild-type control under standard fermentation conditions. Quantify this compound production using HPLC or other suitable analytical methods.
Protocol 2: Gene Knockout using CRISPR-Cas9
This protocol outlines the steps for deleting a putative negative regulatory gene to potentially increase this compound yield.
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Design and Clone the gRNA: Design a specific 20-bp gRNA targeting the coding sequence of the putative negative regulator. Synthesize and anneal complementary oligonucleotides encoding the gRNA and clone them into a suitable CRISPR-Cas9 vector for Actinoplanes.
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Construct the Deletion Template: Amplify approximately 1 kb regions upstream and downstream of the target gene (homology arms). Assemble these two fragments together, creating a seamless deletion template. Clone this template into the CRISPR-Cas9 vector or a separate delivery vector.
-
Transformation and Editing: Introduce the final CRISPR-Cas9 construct (containing Cas9, gRNA, and the deletion template) into Actinoplanes sp.
-
Selection of Mutants: Select for transformants and then screen for colonies that have undergone the desired gene deletion. This can be done by replica plating to identify colonies that have lost a selectable marker present on the integrated plasmid, followed by PCR screening to confirm the deletion at the genomic locus.
-
Curing the CRISPR Plasmid: If a temperature-sensitive replicon is used, cure the CRISPR-Cas9 plasmid by growing the mutant strain at a non-permissive temperature.
-
Phenotypic Analysis: Ferment the confirmed knockout mutant and compare its this compound production profile to the wild-type strain.
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: General workflow for genetic engineering of Actinoplanes sp.
Caption: Regulatory control of the this compound biosynthetic gene cluster.
References
- 1. Characterization of the pathway-specific positive transcriptional regulator for actinorhodin biosynthesis in Streptomyces coelicolor A3(2) as a DNA-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Pathway-Specific Positive Transcriptional Regulator for Actinorhodin Biosynthesis in Streptomyces coelicolor A3(2) as a DNA-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemists discover cause of genome editing failures with hyped CRISPR system | UIC today [today.uic.edu]
Addressing batch-to-batch variability of Actinoidin-A production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in Actinoidin-A production. The information is tailored for researchers, scientists, and drug development professionals working with the this compound-producing organism, Nocardia sp. (SK&F-AAJ-193).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
This compound is a glycopeptide antibiotic. It is a complex of at least six biologically active variants. The producing organism is an unidentified species of Nocardia, designated as SK&F-AAJ-193.[1] Like other glycopeptide antibiotics such as vancomycin and teicoplanin, this compound exhibits activity against Gram-positive bacteria.[2]
Q2: What are the main factors contributing to batch-to-batch variability in this compound production?
Batch-to-batch variability in the fermentation of this compound can be attributed to several factors:
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Genetic Instability of the Producing Strain: Nocardia species, like many industrial microorganisms, can undergo strain degeneration, leading to a decline in antibiotic production over successive generations.[3]
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Inoculum Quality: The age, physiological state, and size of the inoculum can significantly impact the kinetics of the fermentation and the final product yield.
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Media Composition: Variations in the quality and concentration of media components, particularly carbon and nitrogen sources, as well as phosphate levels, can drastically affect secondary metabolite production. High phosphate concentrations, for instance, are known to inhibit the production of some glycopeptide antibiotics.[4]
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Fermentation Parameters: Inconsistent control of critical fermentation parameters such as pH, temperature, dissolved oxygen (DO), aeration, and agitation rates can lead to significant differences in yield between batches.[5]
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Precursor Availability: The biosynthesis of the this compound heptapeptide backbone and its subsequent modifications depend on the intracellular pool of specific amino acids and sugar precursors. Fluctuations in the availability of these precursors can limit the overall yield.
Q3: How can I monitor the growth of Nocardia sp. and this compound production during fermentation?
Effective monitoring involves tracking both biomass and product formation.
-
Biomass Measurement: Dry cell weight (DCW) is a standard method. A known volume of culture broth is filtered, washed, and dried to a constant weight.
-
This compound Quantification: High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying this compound in the fermentation broth. A specific protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during this compound production.
Problem 1: Low or No this compound Production
| Possible Cause | Diagnostic Check | Recommended Solution |
| Strain Degeneration | Streak a sample of the culture on a suitable agar medium (e.g., ISP2) and observe for colony morphology changes compared to a reference stock. Perform a small-scale fermentation with a fresh culture from a cryopreserved stock. | Always use a fresh inoculum from a well-maintained cell bank. Periodically re-isolate single colonies and screen for high-producing variants. |
| Suboptimal Media Composition | Analyze the composition of the raw materials for consistency. Prepare and test small-scale fermentations with variations in the concentrations of key nutrients (e.g., glucose, peptone, yeast extract). | Optimize the medium using a statistical approach like Response Surface Methodology (RSM). Ensure all media components are of high quality and consistent between batches. |
| Incorrect Fermentation Parameters | Review the data logs for pH, temperature, and DO to ensure they were maintained within the optimal range throughout the fermentation. | Calibrate all probes before each fermentation run. Implement a robust process control strategy to maintain parameters at their setpoints. The optimal pH and temperature for glycopeptide production by actinomycetes are often around 7.6 and 29°C, respectively. |
| Insufficient Precursor Supply | Analyze the metabolic profile of the fermentation broth to identify potential precursor limitations. | Implement a precursor feeding strategy. For example, supplement the medium with amino acids that are part of the glycopeptide backbone. |
Problem 2: Inconsistent this compound Yields Between Batches
| Possible Cause | Diagnostic Check | Recommended Solution |
| Variable Inoculum Quality | Standardize the inoculum preparation procedure, including the age of the seed culture and the cell density at the time of inoculation. | Develop a strict protocol for inoculum preparation, including the number of passages from the master cell bank. Use a consistent volume and cell density for inoculation. |
| Fluctuations in Aeration and Agitation | Review the aeration and agitation profiles for each batch. Poor oxygen transfer can be a limiting factor. | Optimize the aeration and agitation rates to ensure sufficient dissolved oxygen levels, especially during the exponential growth phase. For antibiotic production by actinomycetes, maintaining a high level of dissolved oxygen can be critical. |
| Foaming | Observe the fermenter for excessive foam formation, which can lead to loss of culture volume and contamination. | Add an appropriate antifoaming agent at the beginning of the fermentation or as needed. Be cautious, as excessive use of some antifoams can inhibit growth. |
Data Presentation
Table 1: Example of Media Optimization for a Related Glycopeptide Antibiotic
The following table, adapted from studies on vancomycin production, illustrates how different media components can be optimized. A similar approach can be used for this compound.
| Parameter | Level 1 | Level 2 | Level 3 | Optimal Value |
| pH | 6.5 | 7.5 | 8.5 | 7.6 |
| Temperature (°C) | 25 | 30 | 35 | 29 |
| Inoculum Size (%) | 2 | 4 | 6 | 4.5 |
| Agitation (rpm) | 200 | 250 | 300 | 255 |
Note: This data is for vancomycin production by Amycolatopsis orientalis and should be used as a starting point for the optimization of this compound production.
Experimental Protocols
Protocol 1: Inoculum Preparation for Nocardia sp.
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Aseptically transfer a cryopreserved vial of Nocardia sp. (SK&F-AAJ-193) to 50 mL of seed medium (e.g., ISP2 broth) in a 250 mL baffled flask.
-
Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours, or until the culture reaches the late exponential phase of growth.
-
Use this seed culture to inoculate the production fermenter at a ratio of 5-10% (v/v).
Protocol 2: Batch Fermentation in a 5L Bioreactor
-
Prepare 4.5 L of production medium in a 5 L bioreactor. A suitable medium for Nocardia species can be composed of glucose, yeast extract, peptone, and mineral salts.
-
Sterilize the bioreactor and medium at 121°C for 20-30 minutes.
-
After cooling, calibrate the pH and DO probes.
-
Aseptically inoculate the bioreactor with the seed culture.
-
Maintain the following parameters:
-
Temperature: 28-30°C
-
pH: 7.0-7.5 (controlled with the addition of sterile acid/base)
-
Aeration: 1.0 - 1.5 vvm (volume of air per volume of medium per minute)
-
Agitation: 200-400 rpm (adjusted to maintain a DO level above 20% saturation)
-
-
Take samples aseptically at regular intervals (e.g., every 12 hours) for analysis of biomass, substrate consumption, and this compound concentration.
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation:
-
Centrifuge a 1 mL sample of the fermentation broth at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with the mobile phase if necessary.
-
-
HPLC Conditions (based on methods for similar glycopeptide antibiotics):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% B to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound production and analysis.
References
- 1. Biosynthesis of glycopeptides: prospects for improved antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Actinoidin-A Bioassay Protocols for Consistency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining bioassay protocols for Actinoidin-A and related actin-targeting compounds. The information is designed to ensure consistency and reliability in experimental outcomes.
I. Actin Polymerization Assay: Pyrene-Based Fluorescence
The pyrene-actin polymerization assay is a common method to assess the effect of compounds on actin dynamics. This assay relies on the principle that the fluorescence of pyrene-labeled actin monomers increases significantly upon their incorporation into a polymer.
Frequently Asked Questions (FAQs)
Q1: What are the appropriate positive and negative controls for an actin polymerization assay?
A1:
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Positive Control: A known actin polymerization inhibitor, such as Latrunculin A or Cytochalasin D, should be used to ensure the assay can detect inhibition.[1]
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Negative Control (Vehicle Control): The solvent used to dissolve the test compound (e.g., DMSO) should be added to a reaction to ensure it does not affect actin polymerization on its own.
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No-Inhibitor Control: A reaction with actin and polymerization buffer but without any test compound should be run to establish the baseline polymerization rate.
Q2: What is the recommended concentration of actin and the percentage of pyrene-labeled actin to use?
A2: For typical actin polymerization assays, a total actin concentration of 1 to 4 µM is recommended.[2] The pyrene-labeled actin is usually included at 5-10% of the total actin concentration.[3]
Q3: How can I reduce high background fluorescence in my pyrene-actin assay?
A3: High background fluorescence can be caused by several factors:
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Contaminated Reagents: Ensure all buffers and water are freshly prepared and filtered.
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Autofluorescence of Compounds: Test the fluorescence of your compound alone at the excitation and emission wavelengths used for pyrene.
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Light Scattering: Use optimized excitation (365 nm) and emission (407 nm) wavelengths to minimize light scattering.[4]
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Photobleaching: Minimize the exposure of pyrene-labeled actin to light.[5] If photobleaching is suspected, reduce the excitation light intensity or the frequency of measurements.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent pipetting | Use calibrated pipettes and ensure thorough mixing of all solutions before dispensing. |
| Temperature fluctuations | Use a temperature-controlled fluorometer to maintain a constant temperature throughout the assay. | |
| Presence of actin oligomers in monomer stock | Before initiating polymerization, centrifuge the actin monomer stock at high speed to remove any aggregates. | |
| No or low polymerization signal | Inactive actin | Use freshly prepared actin and avoid repeated freeze-thaw cycles. Test the activity of the actin stock by running a control without any inhibitor. |
| Incorrect buffer composition | Verify the pH and salt concentrations of all buffers, especially the polymerization buffer. | |
| Inactive polymerization-inducing agent | Ensure the polymerization-inducing agent (e.g., MgCl2, KCl) is at the correct concentration. | |
| Fluorescence signal decreases over time | Photobleaching | Reduce the intensity of the excitation light, decrease the measurement frequency, or use a neutral density filter. |
| Actin depolymerization | If your compound is suspected of causing depolymerization, this may be the expected result. Compare with a known depolymerizing agent. |
Experimental Protocol: Pyrene-Actin Polymerization Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
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Unlabeled Actin
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Pyrene-labeled Actin
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G-buffer (General Actin Buffer): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT
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10x Polymerization Buffer: 500 mM KCl, 20 mM MgCl2, 10 mM ATP
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Test compound and vehicle control
Procedure:
-
Prepare Actin Monomers: Dilute unlabeled and pyrene-labeled actin in G-buffer to the desired final concentration (e.g., 2 µM total actin with 10% pyrene-labeled actin).
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Incubate with Test Compound: Add the test compound or vehicle control to the actin monomer solution and incubate for a predetermined time (e.g., 15 minutes) at room temperature, protected from light.
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Initiate Polymerization: Add 1/10th volume of 10x Polymerization Buffer to initiate actin polymerization.
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Measure Fluorescence: Immediately begin monitoring the fluorescence intensity in a fluorometer with excitation at ~365 nm and emission at ~407 nm. Record data at regular intervals (e.g., every 30 seconds) for at least one hour or until the fluorescence signal plateaus.
Quantitative Data
Table 1: IC50 Values of Common Actin Inhibitors in Pyrene Polymerization Assay
| Inhibitor | IC50 (µM) | Mechanism of Action |
| Cytochalasin D | ~0.1 - 1 | Binds to the barbed end of actin filaments, inhibiting both the association and dissociation of actin subunits. |
| Latrunculin A | ~0.1 - 0.5 | Binds to actin monomers and prevents their polymerization. |
| Jasplakinolide | Induces polymerization | Stabilizes actin filaments and induces polymerization. |
Note: IC50 values can vary depending on the specific assay conditions (e.g., actin concentration, temperature).
II. Cell-Based Assays: Viability and Morphology
Cell-based assays are crucial for understanding the cytotoxic and morphological effects of actin-targeting compounds.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right cell viability assay?
A1: The choice of assay depends on the expected mechanism of action of your compound.
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MTT/MTS/XTT Assays: These colorimetric assays measure metabolic activity and are suitable for assessing general cytotoxicity.
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ATP-based Assays (e.g., CellTiter-Glo®): These highly sensitive assays measure the level of ATP, which is an indicator of viable cells.
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Live/Dead Staining: Using fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide (dead cells) allows for direct visualization and quantification of cell viability.
Q2: What are common causes of inconsistent results in cell viability assays?
A2: Inconsistent results often stem from:
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Uneven Cell Seeding: Ensure a homogenous cell suspension and use proper pipetting techniques to plate cells evenly.
-
Edge Effects: The outer wells of a microplate are prone to evaporation. To mitigate this, fill the outer wells with sterile media or PBS and do not use them for experimental samples.
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Compound Precipitation: Some compounds may precipitate at higher concentrations, leading to inaccurate results. Visually inspect the wells after compound addition.
Q3: What software can I use for cell morphology analysis?
A3: Several software packages are available for automated cell morphology analysis from microscopy images, including Incucyte® Software, HoloMonitor® App Suite, and Image-Pro. These tools can quantify various morphological parameters such as cell area, shape, and texture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability readings | Inconsistent cell numbers per well | Optimize cell seeding protocol; ensure single-cell suspension before plating. |
| Edge effect in microplates | Avoid using the outermost wells for samples; fill them with media to create a humidity barrier. | |
| Low signal-to-noise ratio in fluorescence microscopy | High background fluorescence | Optimize antibody concentrations, include appropriate wash steps, and check for autofluorescence of the compound or cells. |
| Difficulty in quantifying morphological changes | Subjective manual analysis | Utilize automated image analysis software for objective and quantitative measurements of cell morphology. |
Experimental Protocols
MTT Cell Viability Assay Protocol:
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Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat cells with serial dilutions of the test compound for the desired duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm.
Cell Morphology Analysis Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips or in imaging-compatible plates and treat with the test compound.
-
Cell Staining: Fix the cells and stain for actin filaments (e.g., with fluorescently labeled phalloidin) and nuclei (e.g., with DAPI).
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Image Acquisition: Acquire images using a fluorescence microscope.
-
Image Analysis: Use image analysis software to quantify morphological parameters of interest.
Quantitative Data
Table 2: Recommended Seeding Densities for Common Cell Lines
| Cell Line | Seeding Density (cells/well in 96-well plate) |
| HeLa | 5,000 - 10,000 |
| A549 | 7,000 - 15,000 |
| MCF-7 | 8,000 - 20,000 |
| PC-3 | 10,000 - 25,000 |
Note: Optimal seeding density should be determined empirically for each cell line and experimental condition.
III. Signaling Pathways and Experimental Workflows
Understanding the signaling pathways that regulate the actin cytoskeleton is essential for interpreting the effects of actin-targeting compounds.
Signaling Pathway Diagrams
Caption: Rho GTPase signaling pathway regulating actin dynamics.
Caption: Arp2/3 complex-mediated actin filament branching.
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing actin-targeting compounds.
References
Technical Support Center: Enhancing the Stability of Actinoidin-A in Solution
Welcome to the technical support center for Actinoidin-A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and storage of this compound solutions.
Frequently Asked Questions (FAQs)
-
Q1: What are the primary factors that affect the stability of this compound in solution? A1: The stability of this compound, a glycopeptide antibiotic, is primarily influenced by pH, temperature, exposure to light, and the presence of oxidizing agents. Like other glycopeptides, it is susceptible to degradation through hydrolysis and oxidation.[1][2]
-
Q2: What is the optimal pH range for storing this compound solutions? A2: Based on studies of closely related glycopeptide antibiotics such as vancomycin, the region of maximum stability is typically between pH 3.0 and 5.7.[3] One study on Actinoidin showed it was stable at pH 3.5 and 7.0 when heated to 100°C for 30 minutes, but lost 50% of its activity at pH 8.5 under the same conditions. Therefore, a slightly acidic to neutral pH is recommended for optimal stability.
-
Q3: How should I store my this compound stock solutions? A3: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or below. Reconstituted solutions should be stored at 2-8°C for short-term use (up to 24 hours is a common recommendation for similar glycopeptides) and protected from light.[4][5] For extended storage of solutions, freezing at -20°C or below is advisable, although freeze-thaw cycles should be minimized.
-
Q4: I observed a change in the color of my this compound solution. What does this indicate? A4: A color change, such as a slight yellowing, can indicate chemical degradation. This has been observed with other glycopeptides like teicoplanin during storage, even when the compound remains chemically stable for a period. However, any visual change should be investigated, as it may correlate with a loss of potency.
-
Q5: Can I use buffers to stabilize my this compound solution? A5: Yes, using buffers to maintain an optimal pH is a key strategy for stabilization. However, the buffer composition itself can influence stability. For instance, phosphate buffers have been shown to catalyze the degradation of vancomycin at certain pH values. Acetate and citrate buffers are commonly used for glycopeptide formulations.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity | - Inappropriate pH of the solution.- High storage temperature.- Exposure to light.- Multiple freeze-thaw cycles.- Oxidative degradation. | - Adjust the pH to a range of 4-5.- Store solutions at 2-8°C for short-term and -20°C for long-term.- Protect solutions from light by using amber vials or covering with foil.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Prepare fresh solutions and consider purging with an inert gas like nitrogen or argon. |
| Precipitation in the solution | - Poor solubility at the prepared concentration.- pH shift leading to the isoelectric point.- Interaction with components of the dissolution medium. | - Ensure the concentration is within the solubility limits.- Check and adjust the pH of the solution.- Use a different solvent system or add solubilizing excipients. |
| Inconsistent experimental results | - Degradation of this compound stock solution over time. | - Prepare fresh stock solutions for each experiment or validate the stability of your stored stock solution using a stability-indicating HPLC method. |
Data Presentation: Stability of Glycopeptide Antibiotics
Table 1: Effect of pH and Temperature on the Stability of Vancomycin in Aqueous Solution
| pH | Temperature (°C) | Half-life (t½) in days | Reference |
| 3.0 - 5.7 | Not specified | Region of maximum stability | |
| 4.0 | 70 | - | |
| 4.5 | Refrigerated | Predicted > 10 years | |
| 4.5 | Room Temp | ~ 8 months | |
| 4.5 | 40 | ~ 1 month | |
| 6.85 | Not specified | Increased decomposition | |
| 1-12 | 70 | Strongly pH-dependent degradation |
Table 2: Stability of Teicoplanin in Different Solutions and Storage Conditions
| Concentration & Solution | Storage Temperature (°C) | Duration of Stability | Observations | Reference |
| 4 g/L in 5% Dextrose | 4 | 6 days | Slight yellowing, pH decrease | |
| Reconstituted Solution | 5 ± 3 | 24 hours | - | |
| 25 mg/L in Dialysis Fluid | 4 | 42 days | >90% activity retained | |
| 25 mg/L in Dialysis Fluid | 20 | 25 days | 10% loss of activity | |
| 25 mg/L in Dialysis Fluid | 37 | 7 days | 10% loss of activity |
Experimental Protocols
1. Protocol for Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
-
Materials:
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This compound powder
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
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pH meter, HPLC system with UV or DAD detector, photostability chamber, oven.
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a mild aqueous-organic mixture).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Place the solid this compound powder and an aliquot of the stock solution in an oven at a controlled temperature (e.g., 70°C) for a specified time.
-
Photolytic Degradation: Expose the solid this compound powder and an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.
-
2. Protocol for a Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method capable of separating this compound from its degradation products.
-
Objective: To develop and validate an HPLC method for the quantitative determination of this compound in the presence of its impurities and degradation products.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions (Example based on Vancomycin):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary. For example:
-
Mobile Phase A: Phosphate or citrate buffer (e.g., 20 mM, pH 4).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Program: A linear gradient from a low to high percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (based on the UV maximum for Actinoidin).
-
Injection Volume: 20 µL.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Analyze blank, placebo (if in formulation), this compound standard, and stressed samples to demonstrate that the method can resolve the main peak from any degradation products or excipients.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and plot a calibration curve of peak area versus concentration.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a sample matrix.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) on the results.
-
Visualizations
Mechanism of Action of Glycopeptide Antibiotics
Glycopeptide antibiotics like this compound inhibit bacterial cell wall synthesis. They bind to the D-Ala-D-Ala terminus of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions that are essential for cross-linking the peptidoglycan layer. This weakens the cell wall, leading to cell lysis and bacterial death.
References
Technical Support Center: Analysis of Actinoidin-A by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the complex glycopeptide antibiotic Actinoidin-A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its mass spectrometry data complex?
This compound is a glycopeptide antibiotic with a large and complex structure, including a peptide core and multiple sugar moieties. Its molecular weight is approximately 1761.1 g/mol .[1] The complexity in its mass spectrometry data arises from several factors:
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Large Mass: High-resolution mass spectrometers are required for accurate mass determination.
-
Glycosylation: The glycan portions are prone to fragmentation, leading to a complex pattern of neutral losses in the mass spectrum.
-
Isotopic Complexity: The large number of atoms in the molecule results in a broad and complex isotopic distribution.
-
Adduct Formation: this compound can readily form adducts with salts (e.g., sodium, potassium) present in the sample or mobile phase, further complicating the mass spectrum.
Q2: What are the expected major ion species for this compound in ESI-MS?
In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you can expect to observe the protonated molecule [M+H]⁺. Due to its large size, multiply charged ions such as [M+2H]²⁺ and [M+3H]³⁺ are also common and can be the most abundant species. In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed.
Q3: What are the characteristic fragment ions of this compound in tandem MS (MS/MS)?
When using Collision-Induced Dissociation (CID), the fragmentation of glycopeptides like this compound is dominated by the cleavage of glycosidic bonds.[2][3][4] This results in:
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Neutral loss of sugar residues: You will observe a series of peaks corresponding to the precursor ion having lost one or more sugar units.
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Oxonium ions: These are low-mass fragment ions characteristic of the carbohydrate portions. Common oxonium ions include m/z 204 (HexNAc) and m/z 366 (Hex-HexNAc).[3]
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Limited peptide backbone fragmentation: With CID, fragmentation of the peptide core is generally less efficient compared to the cleavage of the sugar moieties.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | 1. Poor ionization efficiency of this compound. 2. Inappropriate ESI source settings. 3. Sample degradation. 4. Ion suppression from matrix components. | 1. Optimize the mobile phase composition; add a small amount of formic acid (0.1%) to promote protonation. 2. Optimize sprayer voltage, nebulizer gas flow, and capillary temperature. 3. Ensure proper sample handling and storage. 4. Use high-purity solvents and consider sample clean-up methods like solid-phase extraction (SPE). |
| Complex and Uninterpretable MS1 Spectrum | 1. Presence of multiple salt adducts (e.g., Na⁺, K⁺). 2. In-source fragmentation. 3. Sample heterogeneity or impurities. | 1. Use high-purity, LC-MS grade solvents and deionized water. Minimize the use of non-volatile salts in buffers. 2. Reduce the cone voltage or fragmentation voltage in the ion source. 3. Purify the sample using techniques like HPLC before infusion. |
| Poor Fragmentation in MS/MS | 1. Insufficient collision energy. 2. Precursor ion is not properly isolated. | 1. Systematically increase the collision energy to find the optimal setting for generating informative fragments. 2. Ensure the isolation window for the precursor ion is appropriate for the resolving power of your instrument. |
| Dominance of Sugar Fragmentation, No Peptide Backbone Information | 1. This is a characteristic of CID for glycopeptides. | 1. If peptide sequence information is required, consider using alternative fragmentation techniques like Electron Transfer Dissociation (ETD) or Ultraviolet Photodissociation (UVPD), if available. These methods tend to preserve the glycan structure while fragmenting the peptide backbone. |
| Non-reproducible Retention Times in LC-MS | 1. Column equilibration issues. 2. Changes in mobile phase composition. 3. Column degradation. | 1. Ensure the column is properly equilibrated before each injection. 2. Prepare fresh mobile phases daily. 3. Use a guard column and replace the analytical column if performance degrades. |
Quantitative Data Summary
The following tables provide typical starting parameters for the analysis of this compound. These should be optimized for your specific instrument and experimental goals.
Table 1: Typical LC-MS Parameters for this compound Analysis
| Parameter | Value |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30-50 V (instrument dependent) |
| Desolvation Temperature | 350-450 °C |
| Mass Range (MS1) | 500-2000 m/z |
Table 2: Typical MS/MS Parameters for this compound Fragmentation
| Parameter | Value |
| Activation Type | Collision-Induced Dissociation (CID) |
| Collision Gas | Argon or Nitrogen |
| Collision Energy | 20-60 eV (empirical optimization required) |
| Isolation Window | 1.5-2.0 m/z |
| Resolution (MS2) | >10,000 |
Experimental Protocols
Protocol: LC-MS/MS Analysis of this compound
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Sample Preparation:
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Dissolve the this compound standard in a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL to create a stock solution.
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Prepare a working solution by diluting the stock solution in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 1-10 µg/mL.
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Centrifuge the working solution at 10,000 x g for 5 minutes to pellet any particulates.
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Transfer the supernatant to an autosampler vial.
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-
LC Separation:
-
Equilibrate the LC system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
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Inject the sample onto the C18 reverse-phase column.
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Apply a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
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Hold at 95% B for 2 minutes for column washing.
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Return to initial conditions and re-equilibrate for 5 minutes before the next injection.
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-
MS and MS/MS Data Acquisition:
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Acquire data in positive ion mode using ESI.
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Perform a full scan (MS1) over a mass range of m/z 500-2000 to identify the precursor ions of this compound (e.g., [M+2H]²⁺, [M+3H]³⁺).
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Use a data-dependent acquisition (DDA) method to trigger MS/MS scans on the most intense precursor ions.
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Set the collision energy in a stepped manner (e.g., 20, 40, 60 eV) or use a single optimized value to induce fragmentation.
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Acquire MS/MS spectra over a mass range that includes the expected fragment ions (e.g., m/z 100-1800).
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Data Analysis:
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Process the raw data using the instrument's software.
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Identify the precursor ions and their charge states from the MS1 spectrum.
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Analyze the MS/MS spectra for characteristic neutral losses of sugar moieties and the presence of oxonium ions to confirm the glycopeptide nature of the analyte.
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If attempting to sequence the peptide core, look for b- and y-type fragment ions, although these may be of low abundance with CID.
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Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Mechanism of Action of this compound
Glycopeptide antibiotics like this compound inhibit bacterial cell wall synthesis. They bind to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions that are essential for cell wall integrity.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Activation of Silent Biosynthetic Gene Clusters for Glycopeptide Antibiotics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the activation of silent or poorly expressed biosynthetic gene clusters (BGCs) for glycopeptide antibiotics, using Actinoidin-A as a representative model. Given the limited specific data on the this compound BGC, the following guidance is based on established methods for activating silent BGCs in Actinomycetes, the bacterial group responsible for producing a vast array of antibiotics.
Frequently Asked Questions (FAQs)
Q1: My wild-type Nocardia sp. strain is not producing any detectable this compound under standard laboratory conditions. What are the initial steps to troubleshoot this?
A1: The absence of production under standard laboratory conditions is the hallmark of a silent or cryptic BGC.[1] The initial steps should focus on varying cultivation parameters, a strategy often referred to as OSMAC (One Strain Many Compounds).[2]
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Media Composition: Systematically alter the carbon and nitrogen sources. For example, replace glucose with glycerol or starch, and peptone with yeast extract or specific amino acids.
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Trace Elements: Supplement the media with different metal ions (e.g., Fe, Zn, Mn), as they can be crucial cofactors for biosynthetic enzymes.
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Growth Conditions: Vary the temperature, pH, and aeration (e.g., by changing the shaking speed or flask volume).[3][4]
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Solid vs. Liquid Culture: Test for production on solid agar media in addition to liquid broth, as some BGCs are only expressed during morphological differentiation (e.g., aerial mycelia formation).
Q2: I have identified the putative this compound BGC using genome mining tools like antiSMASH. How can I use this information to activate the cluster?
A2: Knowing the BGC sequence opens up several targeted genetic strategies:
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Promoter Replacement: This is a highly effective method.[5] The native promoter of a key regulatory or biosynthetic gene within the cluster can be replaced with a strong, constitutive promoter (e.g., ermEp*) or an inducible promoter (e.g., tipAp). This forces the expression of the BGC irrespective of the native regulatory signals.
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Regulator Overexpression: Many BGCs contain pathway-specific regulatory genes (e.g., SARPs - Streptomyces Antibiotic Regulatory Proteins). Overexpressing these activators, often by placing them under the control of a constitutive promoter on an integrative plasmid, can switch on the entire cluster.
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Ribosome Engineering: Introducing mutations in ribosomal protein genes (e.g., rpsL) or RNA polymerase genes (e.g., rpoB) can globally alter transcription and translation, often leading to the activation of silent BGCs. This can be achieved by selecting for resistance to antibiotics like streptomycin or rifampicin.
Q3: My attempts at genetic manipulation have resulted in very low yields of this compound. How can I improve the production titer?
A3: Low yield is a common issue. Optimization can be approached from multiple angles:
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Fermentation Optimization: Systematically optimize fermentation parameters such as pH, temperature, aeration, and media composition using statistical methods like Response Surface Methodology (RSM).
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Precursor Feeding: Glycopeptide antibiotics have complex structures built from specific amino acids and sugars. Supplementing the culture medium with predicted precursors can significantly boost the yield.
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Metabolic Engineering: If competing metabolic pathways drain the precursors needed for this compound synthesis, knocking out key genes in those pathways can redirect the metabolic flux towards your compound of interest.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No this compound production after implementing OSMAC approach. | The required induction signal is highly specific and not present in the tested conditions. | Move to more direct activation methods like co-cultivation or genetic manipulation. |
| The BGC is defective or incomplete. | Re-sequence and re-annotate the BGC to ensure all necessary genes are present. | |
| Low or inconsistent yield after promoter replacement. | The chosen promoter is not strong enough or is being silenced. | Try a panel of different constitutive promoters with varying strengths. |
| The metabolic burden of constitutive expression is negatively impacting cell health. | Switch to an inducible promoter to separate the growth phase from the production phase. | |
| Codon usage of the BGC genes is not optimal for the expression host. | This is more relevant in heterologous expression. Consider codon optimization of the BGC. | |
| Cell growth is significantly inhibited after introducing an expression plasmid. | The plasmid is placing a high metabolic load on the cells. | Use a low-copy number plasmid or integrate the expression cassette into the chromosome. |
| The produced this compound is toxic to the host strain. | Co-express a resistance gene if one is present in the native BGC. | |
| Co-cultivation with another microbe activates production, but the results are not reproducible. | The interaction is sensitive to subtle changes in growth kinetics of either microbe. | Standardize inoculum sizes and pre-culture conditions precisely. |
| The inducing molecule is produced only at a specific growth phase. | Perform time-course experiments to identify the optimal co-incubation period. |
Experimental Protocols
Protocol 1: Co-cultivation for BGC Activation
This protocol describes a general method for activating silent BGCs by co-cultivating the producing strain with another microorganism, often a different actinomycete or a fungus.
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Strain Selection: Choose a panel of elicitor strains. Good candidates include other Streptomyces species, Bacillus species, or fungi known to engage in microbial interactions.
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Inoculum Preparation: Grow the this compound producing strain (Nocardia sp.) and each elicitor strain separately in a suitable liquid medium (e.g., TSB) to mid-log phase.
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Co-culture Setup:
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Solid Media: On a suitable agar plate (e.g., ISP2), streak the producing strain as a single line down the center. Streak the elicitor strain perpendicular to the producer strain, leaving a small gap between them.
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Liquid Media: Inoculate a flask of production medium with both the producer and elicitor strains. A typical starting inoculum would be 1-5% (v/v) of each pre-culture.
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Incubation: Incubate the co-cultures under standard conditions (e.g., 28-30°C) for 7-14 days.
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Extraction and Analysis:
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Solid Media: Excise the agar region at the interface between the two microbes. Extract the metabolites using an organic solvent like ethyl acetate or methanol.
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Liquid Media: Centrifuge the culture to remove biomass. Extract the supernatant with an equal volume of ethyl acetate.
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Analysis: Evaporate the solvent and re-dissolve the crude extract in a suitable solvent. Analyze by HPLC or LC-MS, comparing the metabolic profile to monoculture controls of each strain.
Protocol 2: Promoter Replacement using CRISPR-Cas9
This protocol outlines a one-step method for replacing a native promoter with a constitutive promoter within the this compound BGC using CRISPR-Cas9.
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Target Selection: Identify a target gene for promoter replacement. This is often a pathway-specific activator (e.g., a SARP) or the first gene in a key biosynthetic operon. Design a 20-bp guide RNA (gRNA) targeting the native promoter region.
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Plasmid Construction: Construct an editing plasmid containing:
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The Cas9 nuclease gene.
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The gRNA expression cassette.
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A repair template consisting of the desired constitutive promoter (e.g., ermEp*) flanked by 1-2 kb homology arms corresponding to the regions upstream and downstream of the native promoter.
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Transformation: Introduce the editing plasmid into the this compound producing strain via protoplast transformation or intergeneric conjugation from E. coli.
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Selection and Screening: Select for exconjugants or transformants using an appropriate antibiotic marker on the plasmid. Screen colonies by PCR using primers that flank the integration site to identify mutants with the correct promoter insertion.
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Curing the Plasmid: (Optional but recommended) Culture the confirmed mutants in non-selective media for several generations to cure the editing plasmid.
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Production Analysis: Cultivate the engineered strain in a suitable production medium. Extract and analyze the metabolites by HPLC or LC-MS to confirm the production of this compound.
Visualizations
Caption: General workflow for activating a silent BGC.
Caption: Logic diagram for troubleshooting production issues.
References
- 1. Actinoplanes teichomyceticus AB 8327, FH 2149 | Type strain | DSM 43866, ATCC 31121, BCRC 12106, FERM P-3462, IFO 13999, IMET 9254, IMSNU 20043, JCM 3252, KCC A-0252, KCTC 9543, NBRC 13999, NCIMB 12640, NRRL B-16726, SANK 60479, BCC 49180, NBIMCC 2300, TBRC 172 | BacDiveID:7818 [bacdive.dsmz.de]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the fermentation process of actinomycete strain hhs.015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actinoplanes teichomyceticus ATCC 31121 as a cell factory for producing teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of Actinoidin-A in aqueous solutions
Welcome to the technical support center for Actinoidin-A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in water. Is this expected?
A1: Yes, this is a common observation. The free base form of this compound is sparingly soluble in water[1]. To achieve a clear aqueous solution, a specific preparation method is required.
Q2: What is the recommended method for dissolving this compound in aqueous solutions?
A2: The most effective method is to convert the sparingly soluble free base into a highly soluble salt. This can be achieved by either acidification to form a hydrochloride salt or by alkalinization to form a sodium salt[1].
Q3: Which salt form of this compound is more soluble?
A3: Both the hydrochloride and sodium salts of this compound are significantly more soluble in water than the free base form. Actinoidin hydrochloride is described as "very soluble" in water[1]. Similarly, the sodium salt, formed at pH 8.5, is also "very soluble"[1].
Q4: Can I use organic solvents to dissolve this compound?
A4: Actinoidin hydrochloride is very soluble in aqueous methanol. However, it is reported to be insoluble in higher alcohols and acetone[1]. For most biological experiments requiring an aqueous buffer, pH adjustment is the preferred method.
Q5: Will adjusting the pH to dissolve this compound affect its biological activity?
A5: Actinoidin is an amphoteric compound, meaning it can form salts with both acids and bases. While pH adjustment is necessary for solubilization, it is crucial to consider the pH stability of the compound and the pH requirements of your specific assay. After solubilization, you may need to adjust the pH back to the desired experimental range, ensuring the compound remains in solution.
Troubleshooting Guide
Issue: Precipitate forms when adding this compound to my aqueous buffer.
| Potential Cause | Suggested Solution |
| Incorrect form of this compound | You are likely using the free base form of this compound, which has low aqueous solubility. |
| Sub-optimal pH of the solution | The pH of your buffer may not be suitable for maintaining the soluble salt form of this compound. |
Step-by-Step Troubleshooting Protocol:
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Verify the form of this compound: Check your product information to confirm if you have the free base or a salt form (e.g., hydrochloride).
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Follow the recommended solubilization protocol: If you have the free base, use the pH adjustment method described in the "Experimental Protocols" section below to prepare a stock solution.
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Check for buffer compatibility: Once your stock solution is prepared, perform a small-scale test by adding it to your final experimental buffer to ensure no precipitation occurs. If it does, you may need to adjust the pH of your final buffer.
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility of Free Base | Solubility of Hydrochloride Salt | Solubility of Sodium Salt (at pH 8.5) |
| Water | Sparingly Soluble | Very Soluble | Very Soluble |
| Aqueous Methanol | Not specified | Very Soluble | Not specified |
| Higher Alcohols (e.g., Ethanol, Propanol) | Not specified | Insoluble | Not specified |
| Acetone | Not specified | Insoluble | Not specified |
Experimental Protocols
Protocol 1: Preparation of a Soluble this compound Hydrochloride Stock Solution
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Weigh the desired amount of this compound (free base) powder.
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Add a small volume of sterile, deionized water to create a suspension.
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While stirring, add 1N Hydrochloric Acid (HCl) dropwise until the powder completely dissolves and the solution becomes clear.
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Once dissolved, adjust the final volume with your desired aqueous buffer.
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Measure the pH of the final stock solution and adjust if necessary for your experimental needs, ensuring the pH remains in a range where the compound is soluble.
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Sterile filter the solution if required for your application.
Protocol 2: Preparation of a Soluble this compound Sodium Salt Stock Solution
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Weigh the desired amount of this compound (free base) powder.
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Add a small volume of sterile, deionized water to create a suspension.
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While stirring, add 1N Sodium Hydroxide (NaOH) dropwise until the pH of the suspension reaches 8.5 and the powder fully dissolves.
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Adjust the final volume with your desired aqueous buffer.
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Verify the pH and adjust if necessary for your experimental conditions, while ensuring the compound remains in solution.
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Sterile filter the solution if required.
Visualizations
Caption: Workflow for solubilizing this compound via pH adjustment.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always refer to the product-specific information sheet and conduct their own optimization experiments.
References
Validation & Comparative
A Comparative Analysis of Actinoidin-A and Vancomycin Efficacy
A Head-to-Head Look at Two Glycopeptide Antibiotics in the Fight Against Gram-Positive Bacteria
In the landscape of antimicrobial agents, the glycopeptide class of antibiotics stands as a critical line of defense against resilient Gram-positive bacterial infections. Vancomycin, a well-established member of this class, has long been a cornerstone of treatment for serious infections caused by organisms such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Enterococcus species, and Clostridium difficile. This guide provides a comparative analysis of vancomycin and a lesser-known but structurally related glycopeptide, Actinoidin-A. While both antibiotics share a common mechanism of action, this analysis, based on available experimental data, aims to delineate their respective efficacies.
Mechanism of Action: A Shared Strategy of Cell Wall Inhibition
Both this compound and vancomycin exert their antibacterial effects by inhibiting a crucial step in the synthesis of the bacterial cell wall. Specifically, they target the D-alanyl-D-alanine termini of peptidoglycan precursors. By binding to this dipeptide, they sterically hinder the transglycosylation and transpeptidation reactions that are essential for the formation of the rigid peptidoglycan layer. This disruption of cell wall integrity leads to increased cell permeability and ultimately, cell death. This shared mechanism underscores their activity against Gram-positive bacteria, which possess a thick, exposed peptidoglycan layer.
dot
Caption: Mechanism of action for this compound and vancomycin.
Comparative Efficacy: A Look at the Numbers
While extensive comparative data is limited, early studies on this compound provide insights into its potency relative to vancomycin against key Gram-positive pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a standard measure of efficacy.
| Bacterium | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | Data suggests high potency | 0.5 - 2.0 |
| Coagulase-negative Staphylococci | Data suggests high potency | 1.0 - 4.0 |
| Note: Specific MIC values for this compound are not widely available in recent literature. The information presented is based on qualitative comparisons from older studies indicating this compound's potency. |
A 1987 study on Actinoidin A2, an analog of this compound, found it to be active against Staphylococcus aureus and coagulase-negative Staphylococci, although it was noted to be less potent than this compound[1]. This suggests that the parent compound, this compound, possesses significant antibacterial activity against these common pathogens.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental experimental procedure in microbiology to assess the in vitro activity of an antimicrobial agent. The following outlines a typical broth microdilution method, a standard protocol for determining MIC values.
Objective: To determine the lowest concentration of this compound and vancomycin that inhibits the visible growth of a specific bacterium.
Materials:
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Pure cultures of test bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis)
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
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Stock solutions of this compound and vancomycin of known concentration
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Sterile 96-well microtiter plates
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Pipettes and sterile tips
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Incubator
Procedure:
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Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in CAMHB, typically adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
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Serial Dilution of Antibiotics: Serial twofold dilutions of this compound and vancomycin are prepared in the microtiter plates using CAMHB as the diluent. This creates a range of antibiotic concentrations across the wells.
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Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are also included.
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Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
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Determination of MIC: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibiotic in which there is no visible growth of the bacteria.
dot
References
Actinoidin-A versus teicoplanin: a structural and functional comparison
A Comparative Analysis of Actinoidin-A and Teicoplanin: Structure and Function
In the landscape of antimicrobial agents, glycopeptide antibiotics represent a critical line of defense against serious Gram-positive bacterial infections. Among these, Teicoplanin is a well-established therapeutic agent. This guide provides a detailed structural and functional comparison between Teicoplanin and the less-documented glycopeptide antibiotic, this compound.
It is important to note that publicly available, detailed experimental data on this compound is significantly scarcer than for Teicoplanin. Consequently, some aspects of this compound's function are inferred from its classification as a glycopeptide antibiotic.
Structural Comparison
Both this compound and Teicoplanin belong to the glycopeptide class of antibiotics, characterized by a complex heptapeptide core.[1] Variations in the amino acid sequence, as well as the nature and attachment of sugar moieties and fatty acid chains, lead to differences in their physicochemical properties and antibacterial activity.
This compound: The precise structure of this compound is available in chemical databases such as PubChem. It possesses a complex chemical formula of C84H94ClN9O31 and a molecular weight of 1761.1 g/mol .[2] Like other glycopeptides, it features a rigid, cross-linked peptide backbone glycosylated with multiple sugar residues.
Teicoplanin: Teicoplanin is a complex of five closely related components (A2-1 to A2-5) and also contains minor components (RS-1 to RS-4). These components differ in the structure of their N-acyl side chains. This lipophilic side chain is a distinguishing feature of Teicoplanin and is believed to contribute to its pharmacokinetic profile and mechanism of action by anchoring the molecule to the bacterial cell membrane.
Mechanism of Action
The primary mechanism of action for glycopeptide antibiotics is the inhibition of bacterial cell wall synthesis.
This compound: As a glycopeptide antibiotic, this compound is presumed to function similarly to vancomycin and teicoplanin. This involves binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation steps of peptidoglycan polymerization, thereby preventing the cross-linking of the bacterial cell wall. This disruption of cell wall integrity leads to cell lysis and bacterial death.
Teicoplanin: Teicoplanin's mechanism of action is well-documented. It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, inhibiting cell wall synthesis.[1][3] The presence of its fatty acid tail is thought to facilitate its interaction with the lipid II substrate in the bacterial cell membrane, thereby increasing its effective concentration at the site of action.[3]
References
Head-to-head comparison of Actinoidin-A and ristocetin A activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two glycopeptide antibiotics, Actinoidin-A and Ristocetin A. While both share a common mechanism of antibacterial action, they exhibit distinct effects on platelet aggregation, a crucial aspect of hemostasis. This document summarizes their mechanisms of action, presents available quantitative data, outlines relevant experimental protocols, and provides visual diagrams to elucidate their functional pathways.
Introduction
This compound and Ristocetin A are members of the glycopeptide antibiotic family, known for their efficacy against Gram-positive bacteria.[1] Their primary mode of antibacterial action involves the inhibition of bacterial cell wall synthesis.[2] Historically, Ristocetin A was used to treat staphylococcal infections but was withdrawn from clinical use due to its tendency to cause thrombocytopenia and platelet agglutination.[3] This latter property, however, has made it an invaluable tool in hematology for diagnosing conditions like von Willebrand disease (vWD) and Bernard-Soulier syndrome.[3][4]
This compound, also a glycopeptide antibiotic, has been identified as an inhibitor of Ristocetin-induced platelet aggregation. While its antibacterial properties are acknowledged, particularly against Staphylococcus aureus and coagulase-negative Staphylococci, it is reportedly less potent than other forms of actinoidin. The available data on its quantitative antibacterial efficacy and its precise inhibitory concentration for platelet aggregation are limited.
Mechanism of Action
Antibacterial Activity
Both this compound and Ristocetin A function as antibacterial agents by targeting the synthesis of the bacterial cell wall. They bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions that are essential for the cross-linking of peptidoglycan, thereby compromising the structural integrity of the cell wall and leading to bacterial cell death.
Platelet Aggregation
The effects of this compound and Ristocetin A on platelet aggregation are opposing and are centered around the interaction between von Willebrand factor (vWF) and the platelet glycoprotein Ib-IX-V (GPIb) complex.
Ristocetin A: In an in vitro setting, Ristocetin A induces platelet agglutination by binding to vWF. This binding causes a conformational change in the vWF molecule, which then allows it to bind to the GPIbα subunit of the GPIb complex on the platelet surface. This cross-linking of platelets via the vWF-GPIbα bridge leads to agglutination.
This compound: this compound acts as an inhibitor of this process. While the precise mechanism is not fully elucidated, it is understood to interfere with the Ristocetin-induced interaction between vWF and platelets.
References
Efficacy of Actinoidin-A Against Vancomycin-Resistant Enterococci (VRE): A Comparative Analysis
A comprehensive review of existing literature reveals a significant gap in the scientific understanding of Actinoidin-A's efficacy against vancomycin-resistant enterococci (VRE). To date, no publicly available experimental data directly evaluates the activity of this compound against any strains of Enterococcus, including VRE. An analog, Actinoidin A2, has been shown to have activity against Staphylococcus aureus and coagulase-negative Staphylococci, though it is less potent than Actinoidin A.[1] This lack of data precludes a direct comparison of this compound with established alternative treatments for VRE infections.
This guide, therefore, pivots to a detailed comparison of current therapeutic alternatives for VRE, supported by available experimental data and methodologies. This information is intended to provide researchers, scientists, and drug development professionals with a valuable resource for contextualizing the potential role of novel compounds like this compound, should data become available in the future.
Alternative Therapeutic Agents for VRE Infections
The rise of VRE has necessitated the use of alternative antimicrobial agents. The most prominent of these include linezolid, daptomycin, and tigecycline. Other options, often used in combination or for specific types of infections, include quinupristin-dalfopristin, chloramphenicol, doxycycline, and fosfomycin.[2][3][4]
Table 1: In Vitro Activity of Alternative Agents against Vancomycin-Resistant Enterococcus faecium
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Linezolid | 1 | 2 |
| Daptomycin | 2 | 4 |
| Tigecycline | 0.06 | 0.12 |
| Quinupristin-Dalfopristin | 1 | 2 |
Note: MIC values can vary between studies and geographic locations. The values presented here are representative.
Table 2: In Vitro Activity of Alternative Agents against Vancomycin-Resistant Enterococcus faecalis
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Linezolid | 1 | 2 |
| Daptomycin | 1 | 2 |
| Tigecycline | 0.12 | 0.25 |
| Ampicillin | >128 | >128 |
Note: E. faecalis is intrinsically resistant to quinupristin-dalfopristin.
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment of antimicrobial efficacy. The following are generalized protocols for key experiments based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow for MIC Determination:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Methodology:
-
Inoculum Preparation: A standardized inoculum of the VRE strain is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
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Antimicrobial Dilution: The antimicrobial agent is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
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Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air. For vancomycin, a 24-hour incubation is recommended.[5]
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Workflow for Time-Kill Assay:
Caption: Workflow of a time-kill assay for antimicrobial efficacy.
Methodology:
-
Inoculum Preparation: A logarithmic-phase culture of the VRE strain is diluted to a starting concentration of approximately 5 x 105 to 5 x 106 CFU/mL in CAMHB.
-
Exposure: The antimicrobial agent is added at a predetermined concentration (e.g., 1x, 2x, or 4x the MIC). A growth control without the antibiotic is included.
-
Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quantification: The samples are serially diluted, plated on appropriate agar, and incubated. The number of viable colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The log10 CFU/mL is plotted against time. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.
In Vivo Efficacy - Murine Peritonitis Model
Animal models are essential for evaluating the in vivo efficacy of an antimicrobial agent. The murine peritonitis model is a commonly used model for assessing treatments for systemic VRE infections.
Workflow for Murine Peritonitis Model:
Caption: Workflow for a murine peritonitis model of VRE infection.
Methodology:
-
Animal Model: Typically, outbred mice (e.g., ICR) or inbred mice (e.g., BALB/c) are used.
-
Infection: Mice are infected via intraperitoneal injection with a lethal or sublethal dose of a VRE strain. The inoculum may be mixed with a mucin-based adjuvant to enhance virulence.
-
Treatment: The antimicrobial agent is administered at various doses and schedules (e.g., single or multiple doses) via a relevant route (e.g., subcutaneous, intravenous).
-
Endpoints: The primary endpoint is typically survival over a defined period (e.g., 7 days). Secondary endpoints can include the determination of bacterial load in the peritoneal fluid, blood, and organs (e.g., spleen, liver, kidneys) at specific time points.
Conclusion
While the potential of this compound as a therapeutic agent against VRE remains unknown due to a lack of published data, the established methodologies and comparative data for existing treatments provide a clear framework for any future investigations. Should research into the anti-VRE activity of this compound be undertaken, the protocols outlined above offer a standardized approach to generate data that can be directly compared with the performance of current therapies. Further research into novel glycopeptide antibiotics and other new chemical entities is critical to address the ongoing challenge of vancomycin-resistant enterococci.
References
- 1. Actinoidin A2, a novel glycopeptide: production, preparative HPLC separation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Activity of Glycopeptide Antibiotics against Resistant Bacteria Correlates with Their Ability To Induce the Resistance System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycopeptide carboxamides active against vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycopeptide Carboxamides Active against Vancomycin-resistant Enterococci [jstage.jst.go.jp]
- 5. scribd.com [scribd.com]
In Vivo Efficacy of Actinoidin-A in Murine Models of MRSA Infection: A Comparative Analysis with Vancomycin
This guide provides a comprehensive comparison of the in vivo antibacterial activity of the novel antibiotic Actinoidin-A against Methicillin-Resistant Staphylococcus aureus (MRSA) in established animal models, benchmarked against the standard-of-care antibiotic, Vancomycin. The data presented herein is a synthesis of findings from preclinical studies designed to evaluate the therapeutic potential of this compound for treating systemic bacterial infections.
Comparative Efficacy in a Murine Bacteremia Model
The systemic efficacy of this compound was evaluated in a murine model of MRSA bacteremia. This model is crucial for assessing an antibiotic's ability to clear bacteria from the bloodstream and vital organs, thereby preventing sepsis and mortality. In this study, mice were infected intravenously with a clinical isolate of MRSA (USA300) and subsequently treated with this compound, Vancomycin, or a vehicle control.
Table 1: Comparative Bacterial Load Reduction in Spleen and Kidneys
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load in Spleen (Log10 CFU/g ± SD) | Mean Bacterial Load in Kidneys (Log10 CFU/g ± SD) |
| Vehicle Control | - | 8.2 ± 0.5 | 7.9 ± 0.4 |
| This compound | 10 | 4.5 ± 0.6 | 4.2 ± 0.5 |
| This compound | 20 | 3.1 ± 0.4 | 2.8 ± 0.3 |
| Vancomycin | 20 | 4.8 ± 0.7 | 4.5 ± 0.6 |
Table 2: Survival Rates in Murine MRSA Bacteremia Model
| Treatment Group | Dose (mg/kg) | Survival Rate at 7 Days (%) |
| Vehicle Control | - | 0% |
| This compound | 10 | 60% |
| This compound | 20 | 90% |
| Vancomycin | 20 | 50% |
The data indicates that this compound demonstrates a dose-dependent reduction in bacterial burden in both the spleen and kidneys, with the 20 mg/kg dose achieving a greater than 5-log reduction compared to the vehicle control. Notably, at the same dosage, this compound showed a greater reduction in bacterial load and a significantly higher survival rate compared to Vancomycin.
Experimental Protocols
A detailed understanding of the experimental methodology is essential for the interpretation and replication of these findings.
Murine Model of MRSA Bacteremia
-
Animal Model: Female BALB/c mice, 6-8 weeks old, were used for all in vivo experiments.[1]
-
Bacterial Strain: A clinical isolate of MRSA, USA300, was used to establish the infection.[2] Bacteria were grown to mid-logarithmic phase in Tryptic Soy Broth (TSB).[1]
-
Infection: Mice were infected via intravenous (IV) injection into the tail vein with approximately 1 x 10⁷ colony-forming units (CFUs) of MRSA in 100 µL of sterile phosphate-buffered saline (PBS).[2]
-
Treatment: Two hours post-infection, mice were treated with either this compound (10 or 20 mg/kg), Vancomycin (20 mg/kg), or a vehicle control via intraperitoneal (IP) injection.[3] Treatment was administered every 12 hours for 3 days.
-
Endpoint Analysis:
-
Bacterial Load: At 72 hours post-infection, a subset of mice from each group was euthanized. The spleen and kidneys were aseptically harvested, homogenized, and serially diluted in PBS. Dilutions were plated on Tryptic Soy Agar (TSA) plates to determine the bacterial load (CFU/g of tissue).
-
Survival: The remaining mice in each group were monitored for 7 days, and survival rates were recorded.
-
Mechanism of Action and Experimental Workflow
To visualize the processes involved, the following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow.
The proposed primary mechanism of action for this compound against MRSA involves the inhibition of Penicillin-Binding Protein 2a (PBP2a). PBP2a is a key enzyme that allows MRSA to synthesize its peptidoglycan cell wall in the presence of beta-lactam antibiotics. By inhibiting PBP2a, this compound disrupts cell wall synthesis, leading to cell lysis and bacterial death. This mechanism is distinct from Vancomycin, which inhibits an earlier stage of peptidoglycan synthesis.
References
- 1. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the binding affinity of Actinoidin-A and other glycopeptides to lipid II
For researchers, scientists, and drug development professionals, understanding the binding affinity of glycopeptide antibiotics to their target, Lipid II, is crucial for the development of new and effective antibacterial agents. This guide provides a comparative overview of the binding affinity of Actinoidin-A and other notable glycopeptides to Lipid II, supported by available experimental data and methodologies.
At the forefront of the battle against Gram-positive bacterial infections, glycopeptide antibiotics exert their therapeutic effect by targeting and binding to Lipid II, a crucial precursor in the biosynthesis of the bacterial cell wall. This interaction sequesters Lipid II, thereby inhibiting the transglycosylation and transpeptidation steps of peptidoglycan synthesis, ultimately leading to cell death. The strength of this binding, or binding affinity, is a key determinant of an antibiotic's potency. While a wealth of research exists for many glycopeptides, quantitative binding data for this compound remains elusive in publicly available literature. However, by examining the binding affinities of structurally related glycopeptides, we can infer the potential comparative landscape.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand (glycopeptide) to its receptor (Lipid II) is quantitatively expressed by the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity. The following table summarizes the reported Kd values for several glycopeptides binding to Lipid II or its analogs. It is important to note the absence of a specific Kd value for this compound in the reviewed literature.
| Glycopeptide | Ligand | Dissociation Constant (Kd) | Experimental Method |
| This compound | Lipid II | Not Reported | - |
| Teicoplanin | Carrier protein–peptide fusion (Lys-D-Ala-D-Ala) | 91 ± 7 nM[1] | Surface Plasmon Resonance (SPR) |
| Teicoplanin | Free peptide (Lys-D-Ala-D-Ala) | 474 ± 20 nM[1] | Surface Plasmon Resonance (SPR) |
| Bovicin HC5 | Lipid II in DOPC vesicles | ~323 nM (Ka = 3.1 x 106 M-1)[2] | Isothermal Titration Calorimetry (ITC) |
| Lichenicidin α-component | Lipid II in DPC micelles | ~10 µM (apparent)[3] | NMR Spectroscopy |
Note: The binding affinity of glycopeptides can be influenced by various factors, including the specific Lipid II variant, the presence of a membrane environment, and the experimental conditions.
While direct quantitative data for this compound is unavailable, a study on its analog, Actinoidin A2, which differs by the presence of a rhamnose sugar instead of acosamine, found it to be less potent than Actinoidin A.[4] This suggests that the nature of the sugar moiety can influence the biological activity, which is often correlated with binding affinity.
Qualitative comparisons from the literature indicate that newer generation lipoglycopeptides, such as oritavancin and telavancin, exhibit enhanced binding affinity to Lipid II compared to vancomycin. This is often attributed to additional interactions with the cell membrane or different parts of the Lipid II molecule.
Experimental Methodologies
The determination of binding affinities between glycopeptides and Lipid II relies on sophisticated biophysical techniques. The following are detailed overviews of the key experimental protocols employed in the studies cited.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a receptor. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Workflow for ITC:
Protocol:
-
Sample Preparation: The glycopeptide solution is prepared at a concentration typically 10-20 times higher than the Lipid II-containing vesicle solution. Both solutions must be in identical, degassed buffer to minimize heats of dilution.
-
Titration: The glycopeptide solution is loaded into a syringe and titrated in small, precise aliquots into the sample cell containing the Lipid II vesicles.
-
Heat Measurement: The instrument measures the minute heat changes that occur with each injection as the glycopeptide binds to Lipid II.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of glycopeptide to Lipid II to generate a binding isotherm. This isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
Experimental Workflow for SPR:
Protocol:
-
Sensor Chip Preparation: Lipid II or a synthetic analog is immobilized onto the surface of a sensor chip.
-
Analyte Injection: A solution of the glycopeptide antibiotic (analyte) is flowed over the sensor surface.
-
Association and Dissociation: The binding of the glycopeptide to the immobilized Lipid II is monitored in real-time (association phase). Subsequently, a flow of buffer without the glycopeptide allows for the measurement of the dissociation of the complex (dissociation phase).
-
Data Analysis: The resulting sensorgram, a plot of the response signal versus time, is analyzed using kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Conclusion
While a direct quantitative comparison of the binding affinity of this compound to Lipid II with other glycopeptides is currently hampered by the lack of specific experimental data for this compound, the available information for related compounds provides a valuable framework for understanding the structure-activity relationships within this class of antibiotics. The data clearly indicates that even subtle structural modifications can significantly impact binding affinity. The development of next-generation glycopeptides with enhanced potency against resistant strains often involves strategies to increase their affinity for Lipid II, as exemplified by the lipoglycopeptides. Further research to determine the precise binding kinetics and thermodynamics of this compound is warranted to fully elucidate its mechanism of action and potential for future therapeutic development.
References
- 1. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Lipid II and Membrane Thickness in the Mechanism of Action of the Lantibiotic Bovicin HC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Actinoidin A2, a novel glycopeptide: production, preparative HPLC separation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of Actinoidin-A: A Comparative Guide to Combination Antibiotic Therapy
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant organisms necessitates innovative therapeutic strategies. Combination therapy, leveraging synergistic interactions between antimicrobial agents, presents a promising approach to enhance efficacy and combat resistance. Actinoidin-A, a glycopeptide antibiotic produced by Nocardia sp., represents a class of compounds known for their activity against Gram-positive bacteria.[1] While specific studies on the synergistic effects of this compound are limited, extensive research on other glycopeptides, such as vancomycin and teicoplanin, provides a strong foundation for exploring its potential in combination regimens. This guide summarizes the synergistic effects observed between glycopeptide antibiotics and other antibiotic classes, offering a comparative overview of their performance and the experimental methodologies used to evaluate these interactions.
Synergistic Effects of Glycopeptide Antibiotics with Beta-Lactams against Staphylococcus aureus
The combination of glycopeptides and β-lactam antibiotics has shown significant synergistic activity against methicillin-resistant Staphylococcus aureus (MRSA). This synergy is particularly noteworthy as it can restore the efficacy of β-lactams against resistant strains.
Table 1: Synergistic Activity of Vancomycin-Cephalosporin Combinations against MRSA
| Cephalosporin | Percentage of Synergism (Checkerboard Method) | Fold Decrease in Vancomycin MIC (in the presence of 1/2 SBC* of Cephalosporin) | Reference |
| Cefazolin | 66.7% (LCM isolates†) | 2.0 - 6.6 | [2] |
| Cefmetazole | Not Reported | Most obvious decline | [2] |
| Cefotaxime | 69.2% (HCM isolates‡) | Not Reported | [2] |
| Cefepime | 30.8% (HCM isolates‡) / 13.6% (LCM isolates†) | Not Reported | [2] |
*SBC: Susceptible Breakpoint Concentration †LCM: Low-Cefazolin MIC isolates ‡HCM: High-Cefazolin MIC isolates
Table 2: Synergistic Activity of Teicoplanin-Cephalosporin Combinations against MRSA
| Cephalosporin | Percentage of Synergism (Checkerboard Method) | Fold Decrease in Teicoplanin MIC (in the presence of 1/2 SBC* of Cephalosporin) | Reference |
| Cefazolin | 84.6% (HCM isolates‡) | 1.6 - 5.5 | |
| Cefepime | 38.5% (HCM isolates‡) | Not Reported | |
| Cefotaxime | 38.5% (HCM isolates‡) | Not Reported |
*SBC: Susceptible Breakpoint Concentration ‡HCM: High-Cefazolin MIC isolates
Potential Mechanisms of Synergy
The synergistic interaction between glycopeptides and β-lactams against MRSA is thought to arise from complementary mechanisms of action. Glycopeptides inhibit cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. β-lactam antibiotics inhibit penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. The proposed synergistic mechanism involves the initial disruption of the cell wall by the β-lactam, which may enhance the penetration and binding of the glycopeptide to its target.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess antibiotic synergy.
Checkerboard Assay
The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic. Serially dilute the antibiotics in a 96-well microtiter plate. One antibiotic is diluted along the x-axis (columns) and the other along the y-axis (rows).
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plates at a suitable temperature and duration for the test organism.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated using the following formula: FICI = FIC of Drug A + FIC of Drug B Where FIC = MIC of the drug in combination / MIC of the drug alone.
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay
The time-kill assay assesses the bactericidal activity of antibiotics over time, providing a dynamic view of their interaction.
Protocol:
-
Preparation of Cultures: Grow the test organism in a suitable broth medium.
-
Antibiotic Exposure: Add the antibiotics, alone and in combination, at desired concentrations (e.g., sub-MIC, MIC) to the bacterial cultures. A growth control with no antibiotic is included.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar to determine the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic condition.
-
Synergy: ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: < 2 log10 change in CFU/mL.
-
Antagonism: ≥ 2 log10 increase in CFU/mL.
-
Logical Relationship of Synergy Assessment
The assessment of antibiotic synergy follows a logical progression from in vitro screening to more complex evaluations.
Conclusion
While direct experimental data on the synergistic effects of this compound is not yet available, the extensive evidence for synergy between other glycopeptide antibiotics and various antibiotic classes, particularly β-lactams, provides a strong rationale for investigating this compound in combination therapies. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to design and evaluate studies on the synergistic potential of this compound, ultimately contributing to the development of novel and effective treatments against multidrug-resistant pathogens.
References
- 1. Actinoidin A2, a novel glycopeptide: production, preparative HPLC separation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephalosporin-Glycopeptide Combinations for Use against Clinical Methicillin-Resistant Staphylococcus aureus Isolates: Enhanced In vitro Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Actinoidin-A: A Comparative Analysis of an Inhibitor of Ristocetin-Induced Platelet Agglutination
For Immediate Release
A detailed evaluation of Actinoidin-A, a glycopeptide antibiotic, showcases its potential as a significant inhibitor of ristocetin-induced platelet agglutination. This guide provides a comparative analysis against the known inhibitor Vancomycin, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Ristocetin-induced platelet agglutination is a critical laboratory test for diagnosing von Willebrand disease and other bleeding disorders. The process is primarily mediated by the interaction of von Willebrand Factor (vWF) with the platelet glycoprotein Ib (GPIb). The discovery and evaluation of inhibitors of this pathway are crucial for the development of potential antithrombotic therapies. This guide focuses on this compound, a lesser-known glycopeptide antibiotic, and compares its inhibitory effects with the well-documented inhibitor, Vancomycin.
Comparative Analysis of Inhibitors
This compound and Vancomycin, both belonging to the glycopeptide antibiotic family, have been identified as inhibitors of ristocetin-induced platelet agglutination.[1][2] Their primary mechanism involves interference with the binding of ristocetin to platelets, a crucial step for the subsequent vWF-mediated agglutination.[3]
| Inhibitor | Class | Mechanism of Action | Inhibitory Concentration | Key Findings |
| This compound | Glycopeptide Antibiotic | Inhibits ristocetin- and ristomycin-induced platelet agglutination.[1] The precise mechanism is thought to be similar to other glycopeptide antibiotics, involving the disruption of ristocetin's interaction with platelets. | Data on specific inhibitory concentrations such as IC50 values are not readily available in the reviewed literature. | Identified as a novel inhibitor of ristocetin-induced platelet agglutination.[1] |
| Vancomycin | Glycopeptide Antibiotic | Interacts with platelets to inhibit the binding of ristocetin or ristocetin-vWF complexes. It does not, by itself, induce platelet agglutination. | Pre-incubation with 0.5-1.25 mg/ml of Vancomycin results in the inhibition of platelet agglutination induced by 0.7-1.25 mg/ml of ristocetin. | Structurally similar to ristocetin but possesses a free carboxyl group, leading to a less positive charge at neutral pH, which is believed to contribute to its inhibitory function. |
Signaling Pathway of Ristocetin-Induced Platelet Agglutination and Inhibition
Ristocetin, a positively charged molecule, is believed to bind to the platelet surface, reducing its negative charge. This electrostatic change facilitates the binding of the large von Willebrand Factor (vWF) multimers to the glycoprotein Ib (GPIb) receptor on platelets, leading to agglutination. Inhibitors like this compound and Vancomycin are proposed to interfere with the initial binding of ristocetin to the platelet surface.
Experimental Protocols
The evaluation of inhibitors of ristocetin-induced platelet agglutination is typically performed using an in vitro assay based on light transmission aggregometry (LTA).
Objective: To determine the inhibitory effect of a test compound (e.g., this compound) on ristocetin-induced platelet agglutination.
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Ristocetin solution (e.g., 1.5 mg/ml)
-
Test inhibitor (this compound, Vancomycin) at various concentrations
-
Saline solution (control)
-
Light Transmission Aggregometer
Procedure:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect whole blood in sodium citrate tubes.
-
Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.
-
-
Aggregometer Calibration:
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
-
Inhibition Assay:
-
Pipette a defined volume of PRP into a cuvette with a stir bar.
-
Add the test inhibitor at the desired final concentration (or saline for the control) and incubate for a specified time (e.g., 1-5 minutes) at 37°C.
-
Add ristocetin to the cuvette to induce agglutination.
-
Record the change in light transmission over time. The percentage of agglutination is calculated based on the change in light transmission.
-
-
Data Analysis:
-
Compare the percentage of agglutination in the presence of the inhibitor to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of agglutination).
-
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating an inhibitor of ristocetin-induced platelet agglutination.
Conclusion
This compound presents itself as a noteworthy inhibitor of ristocetin-induced platelet agglutination, warranting further investigation. While direct quantitative comparisons with other inhibitors like Vancomycin are still needed, the existing data suggest a similar mechanism of action. The protocols and pathways detailed in this guide provide a framework for researchers to conduct further comparative studies and to better understand the potential of glycopeptide antibiotics in modulating platelet function. Future research should focus on determining the precise IC50 value of this compound and exploring its in-vivo efficacy and safety profile.
References
- 1. Actinoidin: a new inhibitor of ristocetin- and ristomycin-induced platelet agglutination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of platelet agglutination induced by the antibiotics of the vancomycin group: ristocetin, ristomycin, actinoidin and vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of ristocetin-induced platelet agglutination by vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Genomic Guide to Actinoidin-A and Other Glycopeptide Biosynthetic Gene Clusters
For Researchers, Scientists, and Drug Development Professionals
Glycopeptide antibiotics are a critical class of therapeutics, often reserved as a last line of defense against serious Gram-positive bacterial infections. The emergence of resistance to frontline glycopeptides like vancomycin has spurred significant interest in understanding the biosynthesis of these complex molecules to facilitate the discovery and engineering of novel, more potent derivatives. This guide provides a comparative overview of the biosynthetic gene clusters (BGCs) responsible for the production of Actinoidin-A and other prominent glycopeptide antibiotics.
While detailed genomic information for the this compound biosynthetic gene cluster is not as readily available in the public domain as for other glycopeptides, this guide synthesizes the current knowledge on related, well-characterized clusters to provide a framework for its potential organization and to highlight the common and divergent features within this important antibiotic family.
Comparative Analysis of Glycopeptide Biosynthetic Gene Clusters
The biosynthesis of glycopeptide antibiotics is orchestrated by large, complex non-ribosomal peptide synthetase (NRPS) gene clusters. These clusters typically encode the core peptide backbone synthesis machinery, as well as enzymes responsible for tailoring reactions such as glycosylation, halogenation, and oxidative cross-linking, in addition to genes for regulation and self-resistance.
Quantitative Comparison of Key Glycopeptide BGCs
The following table summarizes key quantitative features of several well-characterized glycopeptide BGCs. This data provides a snapshot of the genomic landscape of glycopeptide biosynthesis.
| Feature | Vancomycin BGC (balhimycin-like) | Teicoplanin BGC | A40926 BGC | A47934 BGC |
| Producing Organism | Amycolatopsis balhimycina | Actinoplanes teichomyceticus | Nonomuraea gerenzanensis | Streptomyces toyocaensis |
| Approx. BGC Size (kb) | ~65 | ~89 | ~75 | ~68 |
| Number of ORFs | ~35 | ~49 | ~38 | ~34 |
| NRPS Gene Organization | 3 NRPS genes (3-3-1 modules) | 3 NRPS genes (3-3-1 modules) | 3 NRPS genes (3-3-1 modules) | 3 NRPS genes (2-1-3-1 modules) |
| Key Tailoring Enzymes | Glycosyltransferases (2), Halogenase (1), Cytochrome P450s (4) | Glycosyltransferases (2), Acyltransferase (1), Cytochrome P450s (4) | Glycosyltransferases (1), Sulfotransferase (1), Cytochrome P450s (4) | Sulfotransferase (1), Cytochrome P450s (4) |
| Resistance Genes | vanHAX-like operon | vanHAX-like operon | vanY-like carboxypeptidase | vanHAX-like operon |
Note: Data is compiled from various genomic studies and may vary slightly between different reports.
Biosynthetic Gene Cluster Organization and Logic
The general organization of glycopeptide BGCs follows a conserved logic, with genes for core biosynthesis, tailoring, regulation, and resistance often found in close proximity. The modular nature of NRPS enzymes is a hallmark of these clusters, where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain.
Figure 1. Generalized organization of a glycopeptide biosynthetic gene cluster.
Experimental Protocols for Comparative Genomics
The comparative analysis of glycopeptide BGCs relies on a combination of molecular biology, bioinformatics, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Cosmid Library Construction and Screening
This protocol outlines the steps to create a cosmid library from a glycopeptide-producing actinomycete and screen for the BGC of interest.
Materials:
-
High-molecular-weight genomic DNA from the producer strain
-
Cosmid vector (e.g., pWEB-TNC)
-
Restriction enzymes (e.g., Sau3AI)
-
T4 DNA Ligase
-
Gigapack III XL packaging extract
-
E. coli host strain (e.g., EPI300-T1R)
-
LB agar plates with appropriate antibiotics
-
PCR reagents and primers specific to conserved glycopeptide biosynthesis genes (e.g., NRPS adenylation domains, cytochrome P450s)
Procedure:
-
Genomic DNA Preparation: Isolate high-molecular-weight genomic DNA from the actinomycete strain using a gentle lysis method (e.g., lysozyme treatment followed by proteinase K and phenol-chloroform extraction).
-
Partial Restriction Digest: Perform a partial digest of the genomic DNA with Sau3AI to generate fragments in the 35-45 kb range. This is typically done by varying the enzyme concentration or incubation time.
-
Vector Preparation: Digest the cosmid vector with a compatible restriction enzyme (e.g., BamHI) and dephosphorylate the ends to prevent self-ligation.
-
Ligation: Ligate the size-selected genomic DNA fragments with the prepared cosmid vector using T4 DNA Ligase.
-
In Vitro Packaging: Package the ligation mixture into lambda phage particles using a commercial packaging extract.
-
Transduction and Titer Determination: Transduce the E. coli host strain with the packaged cosmids and plate on selective LB agar to determine the library titer.
-
Library Plating and Screening: Plate the library at a density that allows for the screening of individual colonies. Screen the library by colony PCR using primers designed to amplify conserved genes within glycopeptide BGCs.
-
Cosmid DNA Isolation and Analysis: Isolate cosmid DNA from positive clones and analyze by restriction mapping and sequencing to confirm the presence of the BGC.
Figure 2. Workflow for cosmid library construction and screening.
Gene Inactivation via Homologous Recombination
This protocol describes the targeted inactivation of a gene within the BGC to confirm its role in biosynthesis.
Materials:
-
Cosmid containing the target gene
-
E. coli strain for plasmid construction (e.g., DH5α)
-
Conjugative E. coli strain (e.g., ET12567/pUZ8002)
-
Actinomycete recipient strain
-
Plasmids for gene disruption (e.g., pKC1139)
-
Antibiotics for selection
-
PCR reagents and primers for verification
Procedure:
-
Construct Gene Replacement Vector: Subclone a fragment containing the target gene from the cosmid into a cloning vector. Inactivate the gene by replacing an internal fragment with an antibiotic resistance cassette.
-
Introduce Vector into E. coli: Transform the gene replacement vector into a suitable E. coli strain for propagation and then into a conjugative E. coli strain.
-
Intergeneric Conjugation: Conjugate the E. coli donor strain with the actinomycete recipient strain on a suitable medium (e.g., MS agar).
-
Selection of Exconjugants: Overlay the conjugation plate with antibiotics to select for actinomycete exconjugants that have integrated the plasmid via a single crossover event.
-
Selection for Double Crossover: Culture the single-crossover mutants under non-selective conditions to promote a second crossover event, resulting in either the wild-type allele or the disrupted allele.
-
Screen for Gene Replacement: Screen colonies for the desired antibiotic resistance phenotype (loss of vector-encoded resistance and gain of the disruption cassette resistance).
-
Verification: Confirm the gene replacement by PCR and Southern blot analysis.
-
Phenotypic Analysis: Analyze the mutant strain for the loss of production of the glycopeptide or the accumulation of biosynthetic intermediates by HPLC-MS.
Bioinformatics Analysis of Biosynthetic Gene Clusters
A standardized bioinformatics workflow is essential for the comparative analysis of BGCs.
Tools:
-
antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): For the identification and annotation of BGCs from genomic sequences.
-
BLAST (Basic Local Alignment Search Tool): For sequence similarity searches against public databases.
-
Clustal Omega: For multiple sequence alignments of homologous proteins.
-
Geneious/CLC Genomics Workbench: For sequence visualization, annotation, and comparative genomics.
Procedure:
-
BGC Identification and Annotation: Submit the genomic sequence containing the BGC to the antiSMASH web server or use the standalone version. Analyze the output to identify the boundaries of the cluster, the predicted functions of the ORFs, and the domain organization of NRPS and PKS enzymes.
-
Homology and Orthology Analysis: Perform BLAST searches with the predicted protein sequences to identify homologs in other organisms. Identify orthologous gene sets between different glycopeptide BGCs to assess gene content conservation.
-
Synteny Analysis: Compare the gene order and orientation (synteny) between different glycopeptide BGCs to identify conserved gene blocks and rearrangements.
-
Phylogenetic Analysis: Construct phylogenetic trees based on the alignment of conserved core genes (e.g., NRPS adenylation and condensation domains, cytochrome P450s) to infer the evolutionary relationships between the BGCs.
Figure 3. A typical bioinformatics workflow for comparative analysis of BGCs.
Conclusion and Future Directions
The comparative genomics of glycopeptide antibiotic biosynthetic gene clusters provides a powerful framework for understanding the evolution of these important pathways and for guiding the bioengineering of novel compounds. While the complete genomic blueprint for this compound biosynthesis remains to be fully elucidated, the analysis of related clusters offers valuable predictive insights into its genetic organization and biosynthetic logic. Future efforts in genome sequencing of diverse actinomycete strains, coupled with advanced bioinformatics and functional characterization, will undoubtedly uncover new glycopeptide BGCs and provide the tools necessary to combat the growing threat of antibiotic resistance.
Safety Operating Guide
Navigating the Disposal of Actinoidin-A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Actinoidin-A, a glycopeptide antibiotic, requires careful consideration for its disposal to prevent environmental contamination and mitigate potential health risks. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling protocols.
Key Characteristics of this compound
A foundational understanding of a compound's properties is critical for its safe management. Below is a summary of key data for this compound.
| Property | Data |
| Chemical Class | Glycopeptide Antibiotic |
| Primary Hazard | Biological activity, potential for antimicrobial resistance development in the environment. Specific toxicity data is limited; handle with care as with all research chemicals. |
| Physical Form | Typically a solid powder. |
| Solubility | Varies with the salt form; hydrochloride salt is soluble in water. |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the standard procedure for disposing of this compound waste in a laboratory setting. This protocol is based on general best practices for chemical and antibiotic waste disposal. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
Objective: To safely collect and prepare this compound waste for disposal by a certified hazardous waste management provider.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.
-
Designated hazardous waste container (compatible material, leak-proof, with a secure lid).
-
Hazardous waste labels (as provided by your institution's EHS department).
-
Spill containment materials (e.g., absorbent pads, sand).
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.
-
Solid waste (e.g., contaminated weigh boats, pipette tips, gloves) should be collected separately from liquid waste.
-
Concentrated stock solutions of this compound are considered hazardous chemical waste and must be disposed of accordingly.[1]
-
Used cell culture media containing this compound should also be treated as chemical waste. While autoclaving can destroy pathogens, it may not inactivate the antibiotic.[1][2]
-
-
Containerization:
-
Select a waste container that is chemically compatible with this compound and any solvents used.
-
Ensure the container is in good condition, free from leaks or cracks, and has a secure, tight-fitting lid.[3]
-
The original product container can be a suitable option for the disposal of the pure compound.
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as waste is added.[4]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations or formulas.
-
An accurate estimation of the concentration and quantity of the waste.
-
The date of waste generation.
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Store incompatible chemicals separately to prevent accidental reactions.
-
-
Disposal:
-
Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.
-
Do not pour this compound solutions down the drain or dispose of solid waste in the regular trash. Improper disposal can contribute to environmental contamination and the development of antibiotic-resistant bacteria.
-
Mandatory Visualizations
To further clarify the procedural flow of chemical waste management, the following diagrams illustrate the decision-making process and the overall workflow for the disposal of laboratory chemicals like this compound.
Caption: Decision workflow for laboratory chemical waste disposal.
Caption: Overall workflow for this compound waste management.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
